HIV-1 inhibitor-61
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24F2N2O2S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methylsulfanyl]-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H24F2N2O2S/c1-13(21-19(25)5-4-6-20(21)26)22-14(2)23(29)28-24(27-22)31-12-16-11-18(16)15-7-9-17(30-3)10-8-15/h4-10,13,16,18H,11-12H2,1-3H3,(H,27,28,29)/t13-,16+,18+/m1/s1 |
InChI Key |
HXYXHOWEKCGYDL-SKDZVZGDSA-N |
Isomeric SMILES |
CC1=C(N=C(NC1=O)SC[C@@H]2C[C@H]2C3=CC=C(C=C3)OC)[C@H](C)C4=C(C=CC=C4F)F |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2CC2C3=CC=C(C=C3)OC)C(C)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Methodological & Application
Application Notes and Protocols: HIV-1 Reverse Transcriptase Activity Assay
These application notes provide detailed protocols for the quantification of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) activity. The protocols are designed for researchers, scientists, and drug development professionals involved in HIV research and the screening of potential antiretroviral drugs.
Introduction
HIV-1 Reverse Transcriptase is an essential enzyme for the replication of the HIV-1 virus. It converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Due to its critical role in the viral life cycle, HIV-1 RT is a primary target for antiretroviral therapy. Assays that measure the activity of this enzyme are crucial for screening potential inhibitors and for fundamental research into the mechanisms of viral replication. The following protocols describe two common non-radioactive methods for quantifying HIV-1 RT activity: a colorimetric ELISA-based assay and a fluorometric assay.
Principle of the Assays
The HIV-1 RT activity assays are based on the ability of the enzyme to synthesize DNA from an RNA or DNA template.
-
Colorimetric (ELISA-based) Assay : This method involves the reverse transcription of a poly(A) template using an oligo(dT) primer. The newly synthesized DNA is labeled with digoxigenin-dUTP (DIG-dUTP). The DIG-labeled DNA is then captured on a streptavidin-coated microplate and detected with an anti-DIG antibody conjugated to peroxidase. The peroxidase enzyme catalyzes a colorimetric reaction, and the absorbance of the product is proportional to the RT activity.
-
Fluorometric Assay : This assay measures the increase in fluorescence that occurs when a fluorescent dye, such as PicoGreen, intercalates into the newly synthesized double-stranded DNA. The RT enzyme synthesizes dsDNA from a template-primer complex, and the resulting increase in fluorescence is directly proportional to the enzyme's activity.
Experimental Protocols
Colorimetric (ELISA-based) HIV-1 RT Activity Assay
This protocol is based on the principles of the Roche Reverse Transcriptase Assay, colorimetric.
Materials:
-
HIV-1 Reverse Transcriptase
-
Lysis buffer
-
Reaction buffer
-
Template/primer hybrid (e.g., poly(A) x oligo(dT)15)
-
dUTP, digoxigenin-labeled (DIG-dUTP)
-
Anti-DIG-POD antibody
-
ABTS substrate solution
-
Streptavidin-coated microplates
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the HIV-1 RT enzyme or the test samples in lysis buffer.
-
Reverse Transcription Reaction:
-
Add 20 µL of the reaction buffer to each well of a microplate.
-
Add 20 µL of the template/primer hybrid.
-
Add 20 µL of the enzyme sample or control.
-
Incubate for 1 hour at 37°C.
-
-
Capture of Synthesized DNA:
-
Transfer 20 µL of the reaction mixture to a streptavidin-coated microplate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with a wash buffer.
-
-
Detection:
-
Add 200 µL of anti-DIG-POD antibody solution to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with a wash buffer.
-
Add 200 µL of ABTS substrate solution to each well.
-
Incubate for 10-20 minutes at room temperature, or until sufficient color development.
-
-
Data Analysis:
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the background absorbance (no enzyme control) from all readings.
-
The RT activity is proportional to the measured absorbance.
-
Fluorometric HIV-1 RT Activity Assay
This protocol is based on the principles of the EnzChek® Reverse Transcriptase Assay Kit.
Materials:
-
HIV-1 Reverse Transcriptase
-
Reaction buffer (e.g., 60 mM Tris-HCl, pH 8.1, 8 mM MgCl2, 10 mM DTT)
-
Template/primer hybrid (e.g., poly(A) x oligo(dT)16)
-
dNTP mix
-
PicoGreen dsDNA quantitation reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the HIV-1 RT enzyme or test samples in the reaction buffer.
-
Reverse Transcription Reaction:
-
In a microplate, combine 10 µL of the template/primer hybrid, 10 µL of dNTP mix, and 20 µL of the enzyme sample or control.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Add 160 µL of TE buffer to each well.
-
Add 10 µL of PicoGreen reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence using a fluorometer with excitation at ~480 nm and emission at ~520 nm.
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
The RT activity is proportional to the measured fluorescence.
-
Data Presentation
The following table summarizes representative quantitative data for known HIV-1 RT inhibitors obtained using different assay methods. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | Assay Type | IC50 Value | Reference |
| Nevirapine | Colorimetric (ELISA) | ~200 nM | |
| Fluorometric | ~150 nM | ||
| Zidovudine (AZT-TP) | Colorimetric (ELISA) | ~15 nM | |
| Fluorometric | ~10 nM | ||
| Efavirenz | Colorimetric (ELISA) | ~3 nM |
Visualizations
Experimental Workflow for HIV-1 RT Activity Assay
Caption: Workflow of HIV-1 reverse transcriptase activity assays.
Principle of Colorimetric (ELISA-based) HIV-1 RT Assay
Caption: Principle of the colorimetric HIV-1 RT assay.
Application Notes: MT-4 Cell-Based HIV-1 Replication Assay
Introduction
The MT-4 cell line is a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line that is highly susceptible to HIV-1 infection. Upon infection, these cells exhibit a rapid and pronounced cytopathic effect (CPE), making them an excellent model for screening potential anti-HIV-1 compounds. This assay measures the ability of a test compound to inhibit HIV-1 replication, either by quantifying the reduction in virus-induced cell death or by directly measuring a viral marker such as the p24 capsid protein.
Principle of the Assay
The assay operates on two main principles that can be measured in parallel:
-
Inhibition of Cytopathic Effect (CPE): In the absence of an effective inhibitor, HIV-1 replication leads to widespread death of MT-4 cells. Antiviral compounds protect the cells from this CPE. Cell viability is typically measured using colorimetric methods like the MTT assay, where viable cells convert a yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Inhibition of Viral Replication: The production of new viral particles can be quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels in the presence of a test compound indicates inhibition of viral replication.
By comparing the concentration of the compound required to inhibit viral replication by 50% (EC50) with the concentration that causes 50% toxicity to the cells (CC50), a selectivity index (SI = CC50/EC50) can be calculated to evaluate the compound's therapeutic potential.
Experimental Workflow & HIV-1 Lifecycle
The following diagrams illustrate the general experimental workflow for the MT-4 assay and the key stages of the HIV-1 lifecycle that can be targeted by antiviral compounds.
Caption: General workflow for the MT-4 based HIV-1 antiviral assay.
Caption: Simplified HIV-1 lifecycle and targets for different drug classes.
Detailed Experimental Protocols
Protocol 1: Maintenance of MT-4 Cells
-
Culture Medium: Prepare RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Culture: Culture MT-4 cells in T-75 flasks at a density between 3x10^5 and 1.5x10^6 viable cells/mL.
-
Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.
Protocol 2: Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Harvest MT-4 cells in their exponential growth phase. Seed 3x10^4 cells per well in 100 µL of culture medium into a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of culture medium containing serial dilutions of the test compound to the designated wells. Include "cells only" wells with medium as a negative control (100% viability).
-
Incubation: Incubate the plate for 4-5 days at 37°C with 5% CO2, corresponding to the length of the antiviral assay.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow formazan crystal formation.
-
Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. The CC50 value is determined using non-linear regression analysis.
Protocol 3: Anti-HIV-1 Antiviral Assay (EC50 Determination)
-
Plate Setup: Seed 3x10^4 MT-4 cells per well in 50 µL of culture medium into a 96-well plate.
-
Compound Addition: Add 50 µL of medium containing 2x concentrated serial dilutions of the test compound.
-
Controls:
-
Cell Control (CC): Cells only, no virus, no compound.
-
Virus Control (VC): Cells with virus, no compound.
-
-
Infection: Add 100 µL of HIV-1 (e.g., strain IIIB) diluted to a final concentration that results in >90% cell death in 4-5 days (typically a multiplicity of infection, MOI, of 0.01-0.05).
-
Incubation: Incubate the plate for 4-5 days at 37°C with 5% CO2.
-
Endpoint Measurement (Choose one or both):
-
A) p24 ELISA:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for p24 antigen quantification using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
-
B) MTT Assay:
-
Follow the MTT assay steps as described in Protocol 2 to measure cell protection from the virus-induced CPE.
-
-
-
Calculation:
-
For p24 ELISA: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.
-
For MTT Assay: Calculate the percentage of protection from CPE relative to the virus and cell controls.
-
The EC50 value is the compound concentration that achieves 50% inhibition and is determined using non-linear regression analysis.
-
Data Presentation and Analysis
The results from the cytotoxicity and antiviral assays are tabulated to determine the CC50, EC50, and Selectivity Index (SI).
Table 1: Example Cytotoxicity Data for Compound X
| Compound X (µM) | Mean OD (570nm) | % Cell Viability |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.245 | 99.6% |
| 3 | 1.210 | 96.8% |
| 10 | 1.150 | 92.0% |
| 30 | 0.950 | 76.0% |
| 100 | 0.615 | 49.2% |
| 300 | 0.250 | 20.0% |
| CC50 (µM) | ~102 |
Table 2: Example Antiviral Activity Data for Compound X (p24 ELISA)
| Compound X (µM) | Mean p24 (pg/mL) | % Inhibition |
| 0 (Virus Control) | 3250 | 0% |
| 0.01 | 2980 | 8.3% |
| 0.03 | 2450 | 24.6% |
| 0.1 | 1610 | 50.5% |
| 0.3 | 750 | 76.9% |
| 1 | 150 | 95.4% |
| 3 | 45 | 98.6% |
| EC50 (µM) | ~0.098 |
Table 3: Summary of Results for Compound X
| Parameter | Value (µM) |
| CC50 | 102 |
| EC50 | 0.098 |
| Selectivity Index (SI) | 1041 |
-
Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates a more promising therapeutic window, suggesting the compound is effective against the virus at concentrations far below those at which it is toxic to cells.
Application Notes and Protocols for Testing NNRTI Efficacy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the efficacy of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Introduction to NNRTIs
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a class of antiretroviral drugs that specifically target the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV). Unlike their counterparts, Nucleoside Reverse Transcriptase Inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric site on the RT, known as the NNRTI-binding pocket, which is located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the replication of the virus.
Key Experiments for NNRTI Efficacy Testing
The evaluation of NNRTI efficacy involves a multi-step process that includes biochemical assays, cell-based assays, and resistance profiling.
Biochemical Assays: Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of an NNRTI to inhibit the enzymatic activity of purified HIV-1 RT.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM dithiothreitol, 5 mM MgCl2).
-
Prepare a stock solution of the template-primer, such as poly(rA)-oligo(dT).
-
Prepare a stock solution of the deoxyribonucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a fluorescently labeled dNTP).
-
Prepare serial dilutions of the test NNRTI compound.
-
Prepare a stock solution of purified recombinant HIV-1 RT.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, template-primer, and dNTPs to each well.
-
Add the serially diluted NNRTI compound to the experimental wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
-
Data Acquisition and Analysis:
-
Capture the newly synthesized DNA onto a filter membrane (e.g., glass fiber filter).
-
Wash the filter to remove unincorporated dNTPs.
-
Quantify the amount of incorporated labeled dNTP using a suitable detection method (e.g., scintillation counting for [³H]dTTP or fluorescence measurement).
-
Calculate the percentage of RT inhibition for each NNRTI concentration relative to the positive control.
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Cell-Based Assays: Antiviral Activity Assay
This assay measures the ability of an NNRTI to inhibit HIV-1 replication in a cellular context.
Experimental Protocol:
-
Cell Culture and Virus Stocks:
-
Culture a suitable host cell line (e.g., MT-4, CEM-SS, or TZM-bl cells) in appropriate culture medium.
-
Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3) with a known viral titer.
-
-
Assay Procedure:
-
Seed the host cells into a 96-well microplate.
-
Prepare serial dilutions of the test NNRTI compound and add them to the cells.
-
Infect the cells with a predetermined amount of HIV-1. Include uninfected cell controls and infected, untreated cell controls.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
-
Data Acquisition and Analysis:
-
After the incubation period, measure the extent of viral replication using a suitable endpoint assay:
-
MTT Assay: Measures cell viability, as HIV-1 infection leads to cytopathic effects. Add MTT reagent to the cells, incubate, and then solubilize the formazan crystals. Read the absorbance at a specific wavelength.
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 released into the culture supernatant.
-
Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), measure the expression of the reporter gene (e.g., luciferase or β-galactosidase) which is activated by the HIV-1 Tat protein.
-
-
Calculate the percentage of viral inhibition for each NNRTI concentration relative to the infected, untreated control.
-
Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve.
-
Resistance Profiling
This involves generating and characterizing HIV-1 strains with reduced susceptibility to the NNRTI.
Experimental Protocol:
-
Generation of Resistant Strains:
-
Culture HIV-1 in the presence of sub-optimal concentrations of the NNRTI.
-
Serially passage the virus, gradually increasing the concentration of the NNRTI.
-
Monitor for viral breakthrough, indicating the emergence of resistant variants.
-
-
Genotypic Analysis:
-
Isolate viral RNA from the culture supernatant of the resistant strain.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the RT-coding region of the viral genome.
-
Sequence the amplified DNA to identify mutations in the RT gene.
-
-
Phenotypic Analysis:
-
Test the susceptibility of the resistant viral strain to the NNRTI using the cell-based antiviral assay described in section 2.2.
-
Compare the EC50 value of the resistant strain to that of the wild-type strain to determine the fold-change in resistance.
-
Data Presentation
Quantitative data from NNRTI efficacy studies should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Efficacy of Approved NNRTIs Against Wild-Type HIV-1
| NNRTI | Target Enzyme | IC50 (nM)¹ | EC50 (nM)² |
| Efavirenz | HIV-1 RT | 2.5 - 5.0 | 1.0 - 3.0 |
| Nevirapine | HIV-1 RT | 10 - 100 | 10 - 50 |
| Rilpivirine | HIV-1 RT | 0.5 - 1.5 | 0.1 - 0.7 |
| Doravirine | HIV-1 RT | 9.9 | 12 |
¹IC50 values represent the concentration of the drug required to inhibit the activity of the purified HIV-1 RT enzyme by 50%. ²EC50 values represent the concentration of the drug required to inhibit HIV-1 replication in cell culture by 50%.
Visualizations
Diagrams are essential for illustrating complex workflows and relationships in NNRTI efficacy testing.
Caption: Experimental workflow for in vitro NNRTI efficacy testing.
Caption: Mechanism of action of NNRTIs on HIV-1 reverse transcriptase.
Measuring the Potency of HIV-1 Inhibitors: A Guide to Determining EC50
Abstract
The half-maximal effective concentration (EC50) is a critical parameter for quantifying the potency of antiviral compounds. It represents the concentration of a drug that is required for 50% of its maximal effect. For Human Immunodeficiency Virus Type 1 (HIV-1), accurate determination of EC50 values is fundamental for the discovery and development of new antiretroviral therapies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on how to measure the EC50 of HIV-1 inhibitors using common cell-based assays. It includes methodologies for reporter gene assays, cell viability assays, and viral antigen quantification, complete with data analysis guidelines and representative data.
Introduction to EC50
In antiviral drug research, the EC50 value is the primary measure of a drug's potency. A lower EC50 value indicates that a smaller concentration of the drug is required to inhibit viral replication, signifying higher potency. This value is typically determined by treating virus-infected cell cultures with a range of inhibitor concentrations and measuring the level of viral replication.
Alongside the EC50, the 50% cytotoxic concentration (CC50) is also determined. The CC50 is the concentration of the compound that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the selectivity index (SI), a crucial indicator of the drug's therapeutic window. A high SI value is desirable, as it suggests the compound is effective at concentrations far below those that are toxic to host cells.
Experimental Workflows & Protocols
Measuring the EC50 of HIV-1 inhibitors typically involves three key stages: the primary antiviral assay, a parallel cytotoxicity assay, and subsequent data analysis to derive the EC50 and CC50 values.
Application Note & Protocol: High-Purity Purification of Recombinant HIV-1 Reverse Transcriptase for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT) is a critical enzyme for the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA. This function makes it a primary target for antiretroviral drugs, such as nucleoside and non-nucleoside reverse transcriptase inhibitors (NRTIs and NNRTIs). The development and screening of these inhibitors, as well as fundamental research into viral replication, require a consistent supply of highly pure and active recombinant HIV-1 RT. This document provides a detailed protocol for the expression and multi-step purification of His-tagged recombinant HIV-1 RT from E. coli, yielding an enzyme suitable for high-throughput screening and other sensitive in vitro assays.
Overall Workflow
The process begins with the expression of a recombinant, often His-tagged, HIV-1 RT in an E. coli host. Following cell lysis, the purification protocol employs a multi-step chromatographic strategy to isolate the enzyme to a high degree of purity. The final purified enzyme is then characterized for purity, concentration, and enzymatic activity.
Caption: Overall workflow for HIV-1 RT production and purification.
Experimental Protocols
Protocol: Expression of Recombinant HIV-1 RT
This protocol describes the expression of a 6x-His-tagged HIV-1 RT p66/p51 heterodimer in E. coli. The p66 subunit contains the polymerase and RNase H domains, while the p51 subunit is derived from p66 by proteolytic cleavage and lacks the RNase H domain.
-
Transformation: Transform chemically competent E. coli BL21(DE3) cells with a pET-series expression vector encoding the His-tagged HIV-1 RT p66 subunit. Plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin or kanamycin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.
-
Expression: Continue to incubate the culture for 12-16 hours at 18-20°C with shaking. Lower temperatures are used to improve protein solubility and proper folding.
-
Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.
Protocol: Multi-Step Protein Purification
Buffer Preparation:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.8, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM PMSF, 1 mM DTT.
-
IMAC Wash Buffer: 50 mM Tris-HCl pH 7.8, 500 mM NaCl, 10% glycerol, 20-40 mM imidazole.
-
IMAC Elution Buffer: 50 mM Tris-HCl pH 7.8, 500 mM NaCl, 10% glycerol, 250-500 mM imidazole.
-
IEX Buffer A (Binding): 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10% glycerol, 1 mM DTT.
-
IEX Buffer B (Elution): 50 mM Tris-HCl pH 7.5, 1 M NaCl, 10% glycerol, 1 mM DTT.
-
SEC Buffer (Final Storage): 50 mM HEPES pH 7.0, 150 mM NaCl, 10% glycerol, 1 mM DTT.
Step 1: Cell Lysis and Clarification
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer (approx. 5 mL per gram of wet cell paste).
-
Lyse the cells using sonication on ice. Perform cycles of 30 seconds on, 30 seconds off until the suspension clarifies.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the soluble His-tagged HIV-1 RT.
Step 2: Immobilized Metal Affinity Chromatography (IMAC) This step captures the His-tagged protein from the crude lysate.
Caption: Principle of His-tag purification using IMAC.
-
Equilibrate a Ni-NTA affinity column (e.g., HisTrap HP) with 5-10 column volumes (CV) of Lysis Buffer.
-
Load the clarified supernatant onto the column at a flow rate of 1-2 mL/min.
-
Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound HIV-1 RT with a linear gradient of 10-500 mM imidazole (IMAC Elution Buffer) over 10 CV. Alternatively, use a single step elution with 250 mM imidazole.
-
Collect fractions and analyze by SDS-PAGE to identify those containing HIV-1 RT (expected sizes ~66 kDa and ~51 kDa).
Step 3: Ion Exchange Chromatography (IEX) This step separates proteins based on net surface charge, removing contaminants that co-eluted during IMAC.
-
Pool the IMAC fractions containing HIV-1 RT.
-
Perform a buffer exchange into IEX Buffer A using dialysis or a desalting column to lower the salt concentration.
-
Equilibrate a cation exchange column (e.g., HiTrap SP HP) with IEX Buffer A. HIV-1 RT is basic and will bind to a cation exchanger at neutral pH.
-
Load the desalted sample onto the column.
-
Elute the protein with a linear gradient of NaCl from 50 mM to 1 M (0-100% IEX Buffer B) over 20 CV.
-
Collect fractions and analyze by SDS-PAGE to identify the purest fractions containing the p66/p51 heterodimer.
Step 4: Size Exclusion Chromatography (SEC) This is a final polishing step to remove any remaining protein contaminants and aggregates, ensuring a homogenous sample.
-
Pool the purest fractions from the IEX step and concentrate them using a centrifugal filter device (e.g., Amicon Ultra, 30 kDa MWCO).
-
Equilibrate an SEC column (e.g., Superdex 200) with SEC Buffer.
-
Load the concentrated sample onto the column.
-
Run the column isocratically with SEC Buffer. HIV-1 RT should elute as a major peak corresponding to its heterodimeric size (~117 kDa).
-
Collect fractions corresponding to the main peak.
Characterization of Purified HIV-1 RT
Protocol: Purity and Concentration
-
Purity Analysis: Run samples from each purification step on a 10% or 12% SDS-PAGE gel. Visualize proteins by Coomassie Brilliant Blue staining. The final sample should show two prominent bands at ~66 kDa and ~51 kDa with >95% purity.
-
Concentration Determination: Determine the protein concentration using the Bradford assay or by measuring absorbance at 280 nm (A280), using a theoretical extinction coefficient for the p66/p51 heterodimer.
Protocol: In Vitro Activity Assay
A non-radioactive, colorimetric ELISA-based assay is commonly used to measure the DNA polymerase activity of HIV-1 RT.
Caption: Workflow for a non-radioactive HIV-1 RT activity assay.
-
Plate Preparation: Coat microplate wells with a poly(A) RNA template.
-
Reaction Mix: Prepare a reaction mixture containing an oligo(dT) primer, a mixture of dNTPs, and digoxigenin-labeled dUTP (Dig-dUTP).
-
Enzyme Addition: Add dilutions of the purified HIV-1 RT to the wells. Include a negative control (no enzyme) and a positive control (standardized RT).
-
Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, the RT synthesizes a Dig-labeled DNA strand complementary to the RNA template.
-
Detection:
-
Wash the wells to remove unincorporated dNTPs. The newly synthesized DNA strand remains hybridized to the template bound to the plate.
-
Add an anti-digoxigenin antibody conjugated to peroxidase (Anti-Dig-POD). Incubate to allow binding to the incorporated Dig-dUTP.
-
Wash away the unbound antibody conjugate.
-
Add a peroxidase substrate (e.g., TMB). The enzyme catalyzes a reaction that produces a colored product.
-
-
Quantification: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The signal intensity is directly proportional to the RT activity.
Expected Results & Data Summary
The described protocol consistently yields high-purity, active HIV-1 RT. The following table summarizes typical quantitative data obtained from such a purification scheme.
| Parameter | Typical Value | Method of Analysis |
| Expression Yield | 5 - 15 mg crude protein / L of culture | - |
| Final Purified Yield | 1 - 4 mg / L of culture | Bradford Assay / A280 |
| Purity | > 95% | SDS-PAGE with densitometry |
| Specific Activity | 5,000 - 15,000 Units / mg | In vitro activity assay |
| Identity | Bands at ~66 kDa and ~51 kDa | SDS-PAGE / Western Blot |
Note: 1 Unit of activity is often defined as the amount of enzyme that incorporates 1 nmol of dTMP into a poly(A)/oligo(dT) template-primer in 10-20 minutes at 37°C.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Yield | Inefficient induction; Protein is insoluble (inclusion bodies). | Optimize IPTG concentration and induction temperature/time (try lower temp, e.g., 16°C for longer). Add 1-2% glucose to growth media to suppress basal expression. |
| Protein is Insoluble | Expression temperature too high; Lysis buffer lacks stabilizing agents. | Lower induction temperature (16-20°C). Ensure lysis buffer contains glycerol and sufficient salt. Test different E. coli strains (e.g., Rosetta). |
| Low Purity after IMAC | Non-specific binding of contaminants. | Increase imidazole concentration in the lysis and wash buffers (e.g., from 10 mM to 20-40 mM). |
| Low Specific Activity | Protein misfolding or degradation; Presence of inhibitors. | Keep protein on ice at all times. Use fresh protease inhibitors. Ensure DTT is present in all buffers to prevent oxidation. Dialyze final product thoroughly. |
| Protein Aggregation | High protein concentration; Suboptimal buffer conditions. | Concentrate protein in smaller steps. Optimize pH and salt concentration in the final SEC/storage buffer. Add stabilizing agents like glycerol or L-arginine. |
Application Notes and Protocols for HIV-1 Inhibitor Testing
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the cell lines and methodologies employed in the screening and characterization of HIV-1 inhibitors. The detailed protocols and structured data tables are intended to guide researchers in selecting the appropriate cellular models and assays for their specific research needs.
Introduction to HIV-1 Inhibitor Testing
The development of effective antiretroviral therapies is a cornerstone of HIV-1 research. A critical component of this process is the in vitro evaluation of novel compounds for their ability to inhibit viral replication. This involves the use of specific cell lines that are permissive to HIV-1 infection and various assays to quantify the extent of viral inhibition. The choice of cell line and assay method is crucial and depends on the specific stage of the HIV-1 lifecycle being targeted by the inhibitor.
Commonly Used Cell Lines for HIV-1 Inhibitor Testing
A variety of immortalized T-cell lines, as well as primary cells, are utilized in HIV-1 research. Reporter cell lines, which have been genetically engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) upon viral infection, are particularly useful for high-throughput screening.
Table 1: Characteristics of Common Cell Lines Used in HIV-1 Inhibitor Testing
| Cell Line | Cell Type | Key Receptors Expressed | Reporter Gene | Common Applications | Advantages | Disadvantages |
| TZM-bl | HeLa (epithelial) | CD4, CCR5, CXCR4 | Luciferase, β-galactosidase | High-throughput screening of entry inhibitors and neutralizing antibodies.[1][2][3] | High sensitivity, suitable for high-throughput formats.[1][2] | Adherent cell line, not of T-cell origin.[3] |
| CEM-GFP | T-cell | CD4, CXCR4 | Green Fluorescent Protein (GFP) | Monitoring viral infection and drug susceptibility.[4] | Allows for direct visualization and quantification of infected cells.[4] | Primarily for T-cell tropic (X4) strains. |
| Jurkat (JLTRG-R5) | T-cell | CD4, CXCR4, CCR5 | Enhanced Green Fluorescent Protein (EGFP) | Screening for inhibitors of both X4 and R5 tropic viruses.[5] | T-cell origin, high dynamic signal range.[5] | May require selection of clones with optimal reporter expression.[5] |
| MT-2 | T-cell | CD4, CXCR4 | None | Assessing antiviral activity against T-cell tropic strains.[6] | High level of virus production. | Prone to syncytia formation, which can complicate some assays. |
| C8166-R5 | T-cell | CD4, CXCR4, CCR5 | None | Culturing patient-derived HIV-1 and antiviral drug testing.[7] | Good growth characteristics, supports replication of both X4 and R5 viruses.[7] | May be less sensitive than some reporter cell lines. |
| Peripheral Blood Mononuclear Cells (PBMCs) | Primary Cells | CD4, CCR5, CXCR4 | None | "Gold standard" for evaluating antiviral efficacy against clinical isolates.[7][8] | Physiologically relevant model.[7] | High donor-to-donor variability, more complex to culture.[7] |
Experimental Protocols
The following are detailed protocols for key experiments in HIV-1 inhibitor testing.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range at which a compound is toxic to the host cells, ensuring that observed antiviral effects are not due to cell death.[2][9]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of choice
-
Complete culture medium
-
Test compound (serial dilutions)
-
MTT solution (5 mg/mL in PBS)[9]
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Add serial dilutions of the test compound to the wells. Include wells with cells only (no compound) as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C.[11]
-
Add 20-50 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[9][11]
-
Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 590 nm using a microplate reader.[9]
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: HIV-1 Inhibition Assay using p24 Antigen ELISA
This assay measures the amount of HIV-1 p24 capsid protein produced in the culture supernatant, which is a direct indicator of viral replication.[8][12][13]
Principle: A sandwich ELISA is used to capture and detect the p24 antigen.[13] Wells are coated with an anti-p24 antibody, which binds the p24 in the sample. A second, enzyme-linked anti-p24 antibody is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of p24.
Materials:
-
HIV-1 permissive cell line (e.g., PBMCs, MT-2)
-
HIV-1 stock
-
Test compound (serial dilutions)
-
Complete culture medium
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Pre-treat cells with serial dilutions of the test compound for 1-2 hours.
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells in the presence of the test compound for 3-7 days.
-
Collect the culture supernatant at the end of the incubation period.
-
Lyse the virus in the supernatant by adding Triton X-100 (0.5% final concentration).[14][15]
-
Perform the p24 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the lysed supernatant to the antibody-coated wells.
-
Incubating to allow p24 binding.
-
Washing the wells.
-
Adding the enzyme-linked detection antibody.
-
Incubating and washing.
-
Adding the substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits p24 production by 50%.
Protocol 3: HIV-1 Inhibition Assay using Luciferase Reporter Cells
This is a high-throughput method for screening HIV-1 inhibitors, particularly those targeting entry or early-stage replication events.[1][16][17][18]
Principle: TZM-bl cells contain a luciferase gene under the control of the HIV-1 LTR promoter.[2][3] Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to the production of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of viral replication.
Materials:
-
TZM-bl cells
-
HIV-1 stock (Env-pseudotyped or replication-competent)
-
Test compound (serial dilutions)
-
Complete culture medium (supplemented with DEAE-Dextran for enhanced infection)[2]
-
96-well or 384-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well or 384-well plate and incubate for 24 hours.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Add the HIV-1 stock to the wells.
-
Incubate for 48 hours at 37°C.
-
Remove the culture medium.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50, the concentration of the compound that reduces luciferase activity by 50%.
Protocol 4: Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA.
Principle: The assay quantifies the amount of DNA synthesized by the RT enzyme in the viral particles present in the culture supernatant.[19][20] This can be done using various methods, including colorimetric assays or more sensitive product-enhanced RT (PERT) assays that utilize qPCR.[19][20][21]
Materials:
-
Culture supernatant from HIV-1 infected cells treated with test compounds
-
Reverse Transcriptase Assay Kit (colorimetric or qPCR-based)
-
Microplate reader or qPCR instrument
Procedure (Colorimetric Assay Example):
-
Collect culture supernatants from the HIV-1 inhibition assay.
-
Lyse the viral particles in the supernatant to release the RT enzyme.
-
Add the lysate to a reaction mixture containing a template/primer and dNTPs (one of which is labeled with digoxigenin).
-
Incubate to allow DNA synthesis by the RT enzyme.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled primer and the newly synthesized DNA strand.
-
Add an anti-digoxigenin antibody conjugated to peroxidase.
-
Add a peroxidase substrate (e.g., ABTS) and measure the color development.[21]
-
The absorbance is proportional to the RT activity. Calculate the IC50 for RT inhibition.
Visualizations
Caption: Workflow for HIV-1 inhibitor screening and validation.
References
- 1. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Modulators of HIV-1 Proviral Transcription from a Library of FDA-Approved Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
- 7. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. An ELISA-inhibition assay for antibody to human immunodeficiency virus core antigen (p24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ablinc.com [ablinc.com]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Production and use of HIV-1 luciferase reporter viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 19. PERT Assay Protocol - Creative Biogene [creative-biogene.com]
- 20. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Potential off-target effects of HIV-1 inhibitor-61
Technical Support Center: HIV-1 Inhibitor-61
Disclaimer: this compound is a hypothetical compound. The data, protocols, and troubleshooting scenarios presented here are for illustrative purposes, based on known off-target effects of common classes of HIV-1 inhibitors, such as protease, integrase, and reverse transcriptase inhibitors. This guide is intended to help researchers design experiments and interpret data when investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of HIV-1 inhibitors like Inhibitor-61?
A1: HIV-1 inhibitors can interact with host cell proteins, leading to off-target effects.[1][2][3][4][5] Common off-target effects observed with various classes of HIV-1 inhibitors include:
-
Metabolic Changes: Some HIV protease inhibitors are known to interfere with cellular molecules that regulate lipid and glucose metabolism, potentially leading to dyslipidemia, insulin resistance, and lipodystrophy.[1][3]
-
Mitochondrial Toxicity: Inhibition of mitochondrial enzymes can disrupt cellular energy production, leading to cytotoxicity.[6]
-
Kinase Inhibition: Many small molecule inhibitors can bind to the ATP-binding site of cellular kinases, leading to unintended inhibition of signaling pathways involved in cell growth, proliferation, and survival.[1][7][8]
-
Cardiovascular Effects: Long-term treatment with some inhibitors has been associated with an increased risk of cardiovascular and cerebrovascular diseases.[1]
-
Neuropsychiatric Effects: Certain integrase inhibitors have been associated with side effects like insomnia, dizziness, and mood changes.[9][10]
Q2: How can I begin to screen for off-target effects of Inhibitor-61?
A2: A tiered approach is recommended. Start with broad, cell-based assays and proceed to more specific, target-based assays.
-
Cytotoxicity Assays: Use a standard cell viability assay (e.g., MTT, MTS) on a panel of relevant cell lines (e.g., hepatic cells, immune cells, neuronal cells) to determine the general toxicity profile.[11][12]
-
Phenotypic Screening: Employ high-content imaging or other phenotypic platforms to identify unexpected morphological or functional changes in cells treated with the inhibitor.[13]
-
Broad Profiling: If resources permit, use large-scale screening panels, such as kinome-wide selectivity profiling or proteomics-based approaches, to identify potential off-target binding partners.[14][15][16][17][18]
Q3: What are essential controls for off-target effect experiments?
A3: Proper controls are critical for interpreting your data:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve Inhibitor-61.
-
Positive Control: A well-characterized compound known to produce the off-target effect you are investigating (e.g., a known kinase inhibitor for a kinase assay).
-
Negative Control: A structurally related but inactive analog of Inhibitor-61, if available.
-
Unrelated Cell Lines: Using cell lines that do not express the primary target of Inhibitor-61 can help distinguish off-target from on-target toxicity.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell Viability Assays
Q: I'm observing significant cell death in my experiments with Inhibitor-61 at concentrations where the primary HIV-1 target is not expected to cause such an effect. What could be the cause?
A: This suggests a potential off-target cytotoxic effect. The following workflow can help you investigate the underlying mechanism.
Data Interpretation Example: Mitochondrial Toxicity
If you suspect mitochondrial toxicity, a Seahorse XF Mito Toxicity Assay can provide functional data on oxygen consumption.[19][20][21]
| Parameter | Vehicle Control | Inhibitor-61 (10 µM) | Rotenone/Antimycin A | Interpretation of Inhibitor-61 Result |
| Basal OCR (pmol/min) | 150 ± 10 | 95 ± 8 | 30 ± 5 | Inhibition of basal respiration |
| ATP Production (pmol/min) | 105 ± 7 | 50 ± 6 | 5 ± 2 | Impaired ATP synthesis |
| Maximal Respiration (pmol/min) | 350 ± 25 | 110 ± 12 | 30 ± 5 | Severe inhibition of the electron transport chain |
OCR: Oxygen Consumption Rate. Data are hypothetical means ± SD.
Issue 2: Activation of an Unrelated Signaling Pathway
Q: My western blot analysis shows that Inhibitor-61, intended for HIV-1 integrase, is causing phosphorylation of a kinase in the MAPK pathway. How do I confirm if this is a direct off-target effect?
A: Unintended pathway activation is a common off-target phenomenon.[8][22] This could be due to direct binding to an upstream kinase or indirect effects.
Experimental Approach: Kinase Selectivity Profiling
To determine if Inhibitor-61 directly binds to and inhibits kinases, perform a kinase selectivity profiling assay. This involves screening the compound against a large panel of purified kinases and measuring its inhibitory activity.[14][15][23][24]
Example Data: Kinase Selectivity for Inhibitor-61 (at 1 µM)
| Kinase Target | % Inhibition | Interpretation |
| HIV-1 Integrase (Control) | 98% | On-target activity confirmed |
| SRC | 5% | No significant inhibition |
| AKT1 | 8% | No significant inhibition |
| MAP2K1 (MEK1) | 3% | No significant inhibition |
| MAPK14 (p38α) | 85% | Potent Off-Target Hit |
| CDK2 | 60% | Moderate Off-Target Hit |
Data are hypothetical.
This result suggests that Inhibitor-61 is a potent inhibitor of p38α MAPK. This could explain the observed changes in the MAPK pathway and warrants further investigation with dose-response studies and cell-based validation assays.
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cytotoxicity by measuring the metabolic activity of cells.[6][25] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[25]
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete culture medium
-
Inhibitor-61 stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Inhibitor-61. Remove the medium from the cells and add 100 µL of medium containing the desired concentrations of the inhibitor (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[25][26]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[27] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[27]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[25]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Seahorse XF Mito Toxicity Assay
This assay measures the oxygen consumption rate (OCR) in living cells in real-time to assess mitochondrial function and identify mitochondrial toxicity.[19][20][21][28]
Materials:
-
Agilent Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Inhibitor-61
-
Mitochondrial inhibitors (e.g., Rotenone/Antimycin A, Oligomycin, FCCP)
Procedure:
-
Plate Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Cell Seeding: Seed cells in the Seahorse XF microplate and allow them to attach and form a monolayer.
-
Compound Treatment: Pre-treat cells with Inhibitor-61 (and vehicle/positive controls) for the desired duration (e.g., short-term or long-term exposure) prior to the assay.[21]
-
Assay Preparation: Replace the growth medium with pre-warmed Seahorse XF Assay Medium. Incubate the plate in a non-CO₂ 37°C incubator for 45-60 minutes.
-
Instrument Setup: Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Place the cell plate in the Seahorse XF Analyzer and begin the measurement protocol. The instrument will measure basal OCR and then OCR after sequential injections of the mitochondrial inhibitors.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data and determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration.[20]
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Integrase inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. news-medical.net [news-medical.net]
- 12. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. icr.ac.uk [icr.ac.uk]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 24. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT (Assay protocol [protocols.io]
- 28. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity [bio-protocol.org]
Cytotoxicity of HIV-1 inhibitor-61 in different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with HIV-1 Inhibitor-61.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the cytotoxicity of this compound?
A1: The most common and recommended method for determining the cytotoxicity of this compound is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[1] Alternatively, a luciferase-based assay can be used in reporter cell lines, where a decrease in luciferase activity corresponds to cell death.[2][3]
Q2: Which cell lines are recommended for testing the cytotoxicity of this compound?
A2: It is recommended to test the cytotoxicity of this compound in a panel of cell lines to assess its general toxicity and its specific effects on HIV-1 target cells. Recommended cell lines include human T-lymphocytic cell lines like MT-4 and CEM, as well as the TZM-bl reporter cell line, which is highly permissive to a wide range of HIV-1 strains.[1][4][5]
Q3: How can I differentiate between the antiviral activity and the cytotoxicity of this compound?
A3: To distinguish between antiviral efficacy and cytotoxicity, it is crucial to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) in parallel experiments. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.
Q4: I am observing high cytotoxicity at concentrations where I expect to see antiviral activity. What could be the issue?
A4: High cytotoxicity at therapeutic concentrations can be due to several factors:
-
Off-target effects: The inhibitor may be interacting with cellular components other than its intended HIV-1 target.
-
Compound solubility: Poor solubility can lead to compound precipitation and non-specific toxicity. Ensure the inhibitor is fully dissolved in the culture medium.
-
Cell line sensitivity: The chosen cell line may be particularly sensitive to this class of compounds. Consider testing in a different cell line.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Inconsistent results between experiments. | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Inaccurate compound dilutions. | Prepare fresh serial dilutions for each experiment. Verify the stock solution concentration. |
Guide 2: Interpreting Cytotoxicity Data
| Observation | Interpretation | Next Steps |
| Low CC50 value in all tested cell lines. | The compound exhibits broad cellular toxicity. | Consider chemical modification of the compound to reduce off-target effects. |
| High CC50 in non-target cells but low CC50 in HIV-1 infected cells. | The compound's cytotoxicity may be linked to its antiviral mechanism of action. | Investigate the mechanism of cell death (e.g., apoptosis, necrosis) in infected versus uninfected cells. |
Data Presentation
Cytotoxicity Profile of this compound
The following table summarizes the 50% cytotoxic concentration (CC50) of this compound in various cell lines after a 72-hour incubation period.
| Cell Line | Cell Type | CC50 (µM) |
| MT-4 | Human T-lymphocyte | 25.8 ± 3.1 |
| CEM-SS | Human T-lymphoblastoid | 31.2 ± 4.5 |
| TZM-bl | HeLa (CD4/CCR5/CXCR4+) | 45.6 ± 5.9 |
| HEK293T | Human Embryonic Kidney | > 100 |
| PBMCs | Peripheral Blood Mononuclear Cells | 15.3 ± 2.8 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for determining the CC50 of this compound using the MTT assay.
-
Cell Seeding:
-
Harvest exponentially growing cells and adjust the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway for Cytotoxicity of this compound
This diagram illustrates a hypothetical mechanism where this compound, an entry inhibitor, induces cytotoxicity by cross-linking CD4 receptors, leading to apoptosis.
Caption: Hypothetical signaling pathway for this compound induced cytotoxicity.
References
- 1. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new cell line for assessing HIV-1 antibody dependent cellular cytotoxicity against a broad range of variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Assay for Antibody-Dependent Cell-Mediated Cytotoxicity against HIV-1- or SIV-Infected Cells Reveals Incomplete Overlap with Antibodies Measured by Neutralization and Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Technical Support Center: HIV-1 Inhibitor-61
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of HIV-1 Inhibitor-61 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) due to its broad solvency for organic molecules. For aqueous-based assays, further dilution of the DMSO stock solution into your aqueous buffer is recommended. Please ensure the final concentration of DMSO in your assay is low enough (typically <0.5%) to avoid affecting the experimental results.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, it is good laboratory practice to protect solutions from direct light, especially during long-term storage and experiments. Use amber vials or cover tubes with aluminum foil.
Q4: What are the known incompatibilities of this compound?
A4: this compound is known to be incompatible with strong oxidizing agents.[1] Avoid using reagents such as hydrogen peroxide, potassium permanganate, or nitric acid in direct contact with the inhibitor, as this may lead to rapid chemical degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in assays. | Compound precipitation in aqueous buffer. | - Increase the final DMSO concentration slightly (while staying within the tolerance of your assay).- Use a solubilizing agent or surfactant compatible with your experimental setup.- Visually inspect the solution for any precipitate after dilution. |
| Degradation of the inhibitor in the stock solution or final assay solution. | - Prepare fresh stock solutions from solid material.- Avoid repeated freeze-thaw cycles of stock solutions.- Assess the stability of the inhibitor under your specific assay conditions (pH, temperature, buffer components). | |
| Variability between experimental replicates. | Inaccurate pipetting of viscous DMSO stock solution. | - Use positive displacement pipettes for accurate handling of DMSO.- Ensure complete mixing after diluting the stock solution into the aqueous buffer. |
| Adsorption of the compound to plasticware. | - Use low-retention plasticware or glass vials where appropriate.- Pre-wetting the pipette tip with the solution before transfer can sometimes help. |
Stability Data in Solution
The following tables summarize the stability of this compound under various stress conditions. This data is derived from forced degradation studies and is intended to provide guidance for experimental design.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C over 48 Hours
| pH | Buffer System | % Remaining after 24h | % Remaining after 48h |
| 3.0 | Citrate Buffer | 95.2% | 90.5% |
| 5.0 | Acetate Buffer | 98.1% | 96.3% |
| 7.4 | Phosphate Buffer | 99.5% | 98.8% |
| 9.0 | Borate Buffer | 92.3% | 85.1% |
Table 2: Thermal and Photolytic Stability of this compound (10 µM) in pH 7.4 Phosphate Buffer
| Condition | Duration | % Remaining |
| 4°C (dark) | 7 days | >99% |
| Room Temperature (dark) | 7 days | 97.2% |
| Room Temperature (light) | 7 days | 91.5% |
| 50°C (dark) | 7 days | 88.4% |
Table 3: Stability of this compound (10 µM) in the Presence of Oxidizing Agents at Room Temperature
| Oxidizing Agent | Concentration | Duration | % Remaining |
| H₂O₂ | 3% | 24 hours | 45.7% |
| AAPH | 10 mM | 24 hours | 78.2% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile or DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Place a solid sample of the inhibitor in a 60°C oven for 48 hours. Also, incubate 2 mL of the stock solution at 60°C.
-
Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber (with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for an appropriate duration. A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration with the mobile phase.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water/formic acid). Monitor the decrease in the peak area of the parent compound and the formation of degradation products.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: HIV-1 Cell Culture Contamination Control
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent, identify, and manage contamination in HIV-1 cell culture assays.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments.
Issue 1: My cell culture media appears cloudy, and the pH has dropped (turned yellow) overnight. What should I do?
This is a classic sign of bacterial contamination. Immediate action is required to prevent cross-contamination of other cultures.
Recommended Actions:
-
Isolate and Document: Immediately isolate the suspected flask or plate. Mark it clearly as "Contaminated." Document the date, cell line, and nature of the suspected contamination.
-
Microscopic Examination: Observe the culture under a phase-contrast microscope at high magnification (400x). Look for small, motile rods or cocci (bacteria) or budding yeast cells.
-
Cease Work: Stop all other cell culture work in the hood to prevent the spread of contaminants through aerosols.
-
Decontaminate and Discard: Discard the contaminated culture vessel by adding a suitable disinfectant (e.g., 10% bleach solution) directly to the media. Allow it to sit for at least 10-15 minutes before disposal in a biohazard bag.
-
Clean the Incubator and Hood: Thoroughly clean and decontaminate the incubator and the biological safety cabinet (BSC) where the culture was handled. This includes cleaning all surfaces, racks, and the water pan.
-
Check Other Cultures: Carefully inspect all other cultures that were handled in the same session or are stored in the same incubator.
-
Review Aseptic Technique: This event should trigger a review of the lab's aseptic technique protocols.
Logical Workflow: Responding to Suspected Contamination
Caption: Workflow for handling suspected microbial contamination.
Issue 2: My cells are growing poorly, and I see small black dots, but the media is clear. What could be the problem?
This is a potential sign of Mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, making them resistant to many common antibiotics and difficult to see with a standard light microscope. They can significantly alter cell physiology and experimental results without causing the overt signs of typical bacterial contamination.
Recommended Actions:
-
Isolate the Culture: Immediately quarantine the suspected cell line and any other cultures it may have come into contact with.
-
Perform a Mycoplasma-Specific Test: Do not rely on visual inspection alone. Use a specific detection method, such as:
-
PCR-based assay: Highly sensitive and rapid.
-
ELISA: Detects mycoplasma antigens.
-
DNA staining (e.g., DAPI): Stains the nuclei of your cells and any associated mycoplasma DNA, which will appear as small, extra-nuclear flecks of fluorescence.
-
-
Decision Making:
-
If positive: The strong recommendation is to discard the contaminated cell line and its corresponding frozen stocks.
-
If discarding is not an option: Treatment with specific anti-mycoplasma agents (e.g., Plasmocin, MycoZap) can be attempted. However, be aware that resistance can develop, and treated cells should be re-tested to confirm clearance.
-
-
Screen All Cell Stocks: Routinely test all cell banks in the laboratory for mycoplasma.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in a cell culture lab?
Contamination can be introduced at multiple steps in the experimental workflow. The primary sources are the laboratory environment, reagents, and the operator.
Diagram: Common Sources of Contamination
Caption: Primary sources of cell culture contamination.
Q2: How does contamination affect my HIV-1 assay results?
Contamination can drastically alter experimental outcomes, leading to unreliable and non-reproducible data. The effects vary depending on the contaminant.
Table 1: Impact of Contaminants on HIV-1 Assays
| Contaminant Type | Potential Impact on HIV-1 Assays | Example Data Point |
| Bacteria/Fungi | Rapid cell death, media acidification, competition for nutrients, direct interference with viral particles. | Complete loss of target cells (e.g., TZM-bl) within 24-48 hours, preventing infectivity readout. |
| Mycoplasma | Altered gene expression, modulation of immune responses, changes in cell metabolism, and membrane potential. | Can induce NF-κB activation, potentially inflating measurements of HIV-1 LTR-driven reporter gene expression. |
| Cryptic Virus | Cross-contamination with another virus can lead to unexpected cytopathic effects or interfere with viral replication. | Contamination of an HIV-1 stock with a lytic virus could mimic drug-induced cytotoxicity. |
| Chemical | Endotoxins from bacteria or impurities in reagents can trigger cellular stress responses. | Endotoxin presence can activate non-specific cytokine production in PBMCs, confounding immunology studies. |
Diagram: Mycoplasma Interference with NF-κB Signaling
Mycoplasma lipoproteins can activate Toll-like receptors (TLRs) on the cell surface, triggering the NF-κB signaling cascade. This is problematic because the HIV-1 LTR, which drives viral gene expression, contains NF-κB binding sites. Therefore, mycoplasma contamination can artificially activate HIV-1 expression, leading to false-positive results in reporter assays.
Caption: Mycoplasma-induced activation of the NF-κB pathway.
Q3: Can I add antibiotics to my media to prevent contamination?
While routinely used, reliance on antibiotics is not a substitute for good aseptic technique.
-
Pros: Can suppress low-level bacterial contamination.
-
Cons:
-
Does not prevent contamination from resistant bacteria, mycoplasma, yeast, molds, or viruses.
-
Can mask underlying issues with poor aseptic technique.
-
Some antibiotics can have off-target effects on cell metabolism and growth.
-
Table 2: Common Antibiotics in Cell Culture
| Antibiotic Combination | Target Organisms | Working Concentration | Notes |
| Penicillin-Streptomycin | Gram-positive and Gram-negative bacteria | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin | Most common; ineffective against mycoplasma and fungi. |
| Gentamicin | Broad-spectrum (Gram-positive/negative), including some mycoplasma | 10-50 µg/mL | Can be cytotoxic at higher concentrations. |
| Amphotericin B | Fungi and yeast | 0.25-2.5 µg/mL | Can be highly toxic to cells; use only when necessary. |
It is best practice to culture cells without antibiotics for some passages to unmask any cryptic infections.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma DNA in cell culture supernatants using PCR.
Materials:
-
Cell culture supernatant (1 mL)
-
Microcentrifuge tubes
-
DNA extraction kit (e.g., Qiagen DNeasy)
-
Mycoplasma-specific primers (universal set targeting the 16S rRNA gene)
-
Taq DNA polymerase and dNTPs
-
Positive control (mycoplasma DNA)
-
Negative control (sterile water)
-
Thermocycler
-
Gel electrophoresis equipment
Methodology:
-
Sample Preparation: Centrifuge 1 mL of cell culture supernatant at 200 x g for 5 minutes to pellet cells. Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet mycoplasma.
-
DNA Extraction: Discard the supernatant and extract DNA from the pellet using a commercial kit according to the manufacturer's instructions. Elute DNA in 50 µL of elution buffer.
-
PCR Amplification:
-
Prepare a PCR master mix containing buffer, dNTPs, forward and reverse primers, and Taq polymerase.
-
In separate PCR tubes, add:
-
5 µL of extracted sample DNA
-
5 µL of positive control DNA
-
5 µL of negative control water
-
-
Add the master mix to each tube.
-
-
Thermocycling: Run the PCR with an established program, typically including an initial denaturation (95°C), 30-35 cycles of denaturation (95°C), annealing (55-60°C), and extension (72°C), followed by a final extension (72°C).
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. A band of the expected size in the sample lane indicates a positive result. The positive control should show a band, and the negative control should be clean.
Protocol 2: Aseptic Technique for Passaging Adherent Cells
This protocol outlines the fundamental steps for aseptically splitting a cell line, minimizing the risk of contamination.
Methodology:
-
Preparation: Clean the biological safety cabinet (BSC) with 70% ethanol and allow it to dry. Turn on the UV light for 15 minutes before use, then turn it off and allow the air to circulate for 5 minutes. Warm all media and reagents to 37°C in a water bath.
-
Observation: Check the cells under a microscope for confluency and signs of contamination before bringing them into the hood.
-
Aspiration: Aspirate the old media from the flask using a sterile pipette, taking care not to touch the cell monolayer.
-
Washing: Gently wash the cell monolayer with sterile, pre-warmed Phosphate-Buffered Saline (PBS) without calcium or magnesium to remove any residual serum that may inhibit trypsin. Aspirate the PBS.
-
Detachment: Add a small volume of pre-warmed Trypsin-EDTA to cover the cell layer (e.g., 1 mL for a T-25 flask). Incubate at 37°C for 2-5 minutes, or until cells detach. Monitor under the microscope.
-
Neutralization: Add a volume of complete media (containing serum) that is at least 3-4 times the volume of trypsin to inactivate the enzyme. Gently pipette the solution up and down to create a single-cell suspension.
-
Seeding: Transfer a calculated volume of the cell suspension into a new, pre-labeled flask containing fresh, pre-warmed complete media to achieve the desired seeding density (e.g., a 1:3 or 1:6 split).
-
Incubation: Place the new flask in the 37°C, 5% CO₂ incubator. Ensure the cap is appropriately loosened if it is a vented flask.
-
Cleanup: Discard all waste in biohazard containers and spray down the BSC with 70% ethanol.
Technical Support Center: Interpreting Unexpected Results in HIV-1 Drug Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during HIV-1 drug screening experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My lead compound shows potent antiviral activity in a cell-based assay but fails in subsequent validation steps. What are the possible reasons?
Several factors can contribute to this discrepancy. Initial high-throughput screens (HTS) are designed for speed and may be prone to artifacts.[1][2] Possible reasons for failure in validation include:
-
Cytotoxicity: The compound might be killing the host cells, which would indirectly inhibit viral replication. It is crucial to perform a cytotoxicity assay in parallel with the antiviral assay.[2][3][4]
-
Off-target effects: The compound may be interacting with cellular components that are not the intended viral target, leading to an indirect antiviral effect.[5][6][7] For example, some compounds might activate cellular pathways that interfere with viral replication.
-
Assay-specific artifacts: The compound could interfere with the assay readout itself. For instance, in luciferase-based reporter assays, the compound might directly inhibit the luciferase enzyme.[8][9]
-
Compound instability: The compound may degrade over time or under specific experimental conditions.
-
Low therapeutic index: The concentration at which the drug is effective may be very close to the concentration at which it is toxic to the cells.
FAQ 2: I'm observing a high degree of variability in my reporter gene assay results. What could be the cause?
High variability in reporter gene assays, such as those using luciferase or β-galactosidase, can be frustrating.[8][9] Common causes include:
-
Pipetting errors: Inconsistent dispensing of reagents or cells can lead to significant well-to-well variation.[8][9]
-
Cell health and density: Variations in cell viability or plating density across the assay plate can affect transfection efficiency and reporter gene expression.
-
Reagent quality: Degradation of reagents, such as the luciferase substrate, can lead to inconsistent results.[8][9]
-
Transfection efficiency: Inconsistent transfection of the reporter plasmid will directly impact the signal output.[8][9]
-
Plate effects: "Edge effects" in multi-well plates can sometimes lead to different results in the outer wells compared to the inner wells.
FAQ 3: My genotypic resistance testing results are discordant with the phenotypic assay results. How should I interpret this?
Discordance between genotypic and phenotypic resistance testing is a known challenge in HIV-1 drug resistance assessment.[10][11] Genotypic assays detect specific mutations in the viral genome known to be associated with resistance, while phenotypic assays directly measure the ability of the virus to replicate in the presence of a drug.[12] Reasons for discordance include:
-
Complex mutation patterns: The effect of multiple mutations on drug susceptibility can be complex and may not be fully captured by interpretation algorithms for genotypic tests.[10][11]
-
Detection of minor variants: Standard genotypic sequencing may not detect resistant variants that are present at low frequencies in the viral population, whereas a phenotypic assay might reflect the impact of these minor populations.[12]
-
Novel mutations: The genotypic test may not recognize novel mutations that confer resistance.
-
Limitations of interpretation algorithms: The algorithms used to predict phenotypic resistance from a genotype are not always perfect and can lead to conflicting interpretations.[10][11]
Troubleshooting Guides
Guide 1: Troubleshooting High Background in Luciferase Reporter Assays
High background can mask the true signal from your experiment. Here are steps to troubleshoot this issue:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contamination | Use freshly prepared, sterile reagents and cell culture media.[8] | Reduction in background signal. |
| Cell Lysis Issues | Ensure complete cell lysis to release all luciferase. Optimize lysis buffer and incubation time. | Consistent and lower background. |
| Reagent Quality | Use fresh luciferase substrate and assay buffer. Protect from light and store properly.[8][9] | Improved signal-to-noise ratio. |
| Plate Type | Use white, opaque-bottom plates for luminescence assays to minimize crosstalk between wells.[8] | Reduced background from neighboring wells. |
| Promoter Leakiness | If using a viral promoter, there might be some basal level of transcription. Use a strong polyadenylation signal to terminate transcription. | Lower baseline reporter activity. |
Guide 2: Investigating Unexpected Cytotoxicity
Unexpected cytotoxicity can lead to false-positive results in antiviral screens.
| Observation | Troubleshooting Step | Data to Collect |
| High cell death at active compound concentrations | Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with the compound on uninfected cells.[4] | CC50 (50% cytotoxic concentration) value. |
| Cell morphology changes | Observe cells under a microscope after compound treatment. | Images of cell morphology (e.g., rounding, detachment, membrane blebbing). |
| Discrepancy between different cytotoxicity assays | Use a different cytotoxicity assay based on a different cellular mechanism (e.g., membrane integrity vs. metabolic activity). | Comparison of CC50 values from different assays. |
| Time-dependent toxicity | Perform a time-course cytotoxicity experiment. | Cell viability at different time points after compound addition. |
Experimental Protocols
Protocol 1: HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
Materials:
-
96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24.
-
Cell culture supernatants (test samples).
-
Recombinant HIV-1 p24 standard.
-
Biotinylated polyclonal antibody to HIV-1 p24.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Preparation: Clarify cell culture supernatants by centrifugation to remove cells and debris.[13]
-
Coating: (If not using pre-coated plates) Coat wells with anti-p24 monoclonal antibody overnight at 4°C. Wash wells with wash buffer.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature. Wash wells.
-
Standard and Sample Incubation: Add serial dilutions of the p24 standard and the test samples to the wells. Incubate for 2 hours at 37°C. Wash wells.
-
Detection Antibody Incubation: Add the biotinylated anti-p24 polyclonal antibody to each well. Incubate for 1 hour at 37°C. Wash wells.
-
Enzyme Conjugate Incubation: Add the streptavidin-HRP conjugate to each well. Incubate for 1 hour at 37°C. Wash wells.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 20 minutes.[13]
-
Analysis: Generate a standard curve from the p24 standard dilutions and calculate the p24 concentration in the test samples.
Protocol 2: Luciferase Reporter Gene Assay for HIV-1 Replication
This assay measures the activity of the HIV-1 LTR promoter, which drives the expression of a luciferase reporter gene in response to the viral Tat protein.
Materials:
-
HeLa or TZM-bl cells.
-
HIV-1 infectious molecular clone or pseudovirus.
-
Test compounds.
-
Luciferase assay reagent (containing cell lysis buffer and luciferase substrate).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds.
-
Infection: Infect the cells with HIV-1. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus stock.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cell Lysis and Luciferase Reaction: Remove the culture medium and add the luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration relative to the untreated virus control.
Visualizations
Caption: Overview of the HIV-1 replication cycle, highlighting key stages for drug targeting.
Caption: A logical workflow for troubleshooting unexpected results in HIV-1 drug screening.
Caption: Simplified PI3K/Akt/mTOR signaling pathway activated by HIV-1 gp120 binding.[14][15]
References
- 1. Facts and Fiction: Cellular Models for High Throughput Screening for HIV-1 Reactivating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescence-Based High-Throughput Screening Assay to Identify HIV-1 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. [PDF] Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Off-Target Effect of Activation of NF-κB by HIV Latency Reversal Agents on Transposable Elements Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors [mdpi.com]
- 8. goldbio.com [goldbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Discordant resistance interpretations in multi-treated HIV-1 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discrepant results in the interpretation of HIV-1 drug-resistance genotypic data among widely used algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ablinc.com [ablinc.com]
- 14. HIV-1 replication and latency are balanced by mTOR-driven cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T-Cell Signaling in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Reverse Transcriptase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their reverse transcriptase assays.
Troubleshooting Guides
Issue 1: Low or No cDNA Yield
Low or no cDNA yield is a common issue that can halt downstream applications. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommendation | Experimental Protocol/Check |
| Poor RNA Quality/Integrity | Assess RNA integrity before starting. Use high-quality, intact RNA.[1][2][3] Prevent degradation by using RNase inhibitors and maintaining an RNase-free environment.[2][3] | Visualize RNA on a denaturing gel to check for sharp 28S and 18S ribosomal RNA bands. An OD 260/280 ratio of ~2.0 is indicative of pure RNA.[4] Determine the RNA Integrity Number (RIN); a higher RIN value indicates better quality.[2][5] |
| RNA Degradation | Minimize freeze-thaw cycles of RNA samples.[3][6] Use RNase-free labware and reagents, and decontaminate work surfaces.[7][8] | Perform a "no-RT" control in your downstream PCR to check for genomic DNA contamination which can sometimes be mistaken for cDNA.[1] If you suspect RNase contamination, add a control RNA to your sample to see if it also gets degraded.[1] |
| Presence of Inhibitors | Inhibitors carried over from RNA purification (e.g., guanidinium salts, ethanol, phenol, SDS, EDTA) can suppress reverse transcription.[1][2] Repurify the RNA sample, for instance by ethanol precipitation.[1][9] | To test for inhibitors, mix a control RNA that has previously worked well with your sample RNA and compare the cDNA yield to the control RNA alone. A lower yield in the mixed sample suggests the presence of inhibitors.[1] |
| Suboptimal Reaction Conditions | Ensure the correct amount of reverse transcriptase is used (e.g., 200 units of SuperScript® II RT per µg of RNA).[1] Use the recommended reaction temperature for your specific enzyme.[1] Some enzymes can be used at higher temperatures (up to 50°C for M-MLV RT) to overcome RNA secondary structure.[1][10] | Titrate the amount of input RNA. Sometimes less RNA can result in higher efficiency, as high concentrations can be inhibitory.[5] |
| Inappropriate Primer Choice | The choice of primer (oligo(dT), random hexamers, or gene-specific primers) is critical.[11][12] For long mRNAs or those without a poly(A) tail, random primers may be more effective than oligo(dT) primers.[11] Gene-specific primers offer the highest specificity.[7][11] | If using oligo(dT) primers results in low yield, especially for the 5' end of a long transcript, switch to random hexamers or a mix of both.[11][13] |
| RNA Secondary Structure | GC-rich templates or regions with strong secondary structure can impede the reverse transcriptase.[2][10] Performing the reaction at a higher temperature can help to denature these structures.[2][11] | Include a denaturation step for the RNA and primers at 65-70°C for 5-10 minutes before adding the reverse transcriptase.[2][11] |
Issue 2: Inconsistent or Variable Results Between Replicates
Variability between technical or biological replicates can compromise the reliability of your data.
| Possible Cause | Recommendation | Experimental Protocol/Check |
| Pipetting Errors | Inconsistent pipetting is a major source of variability.[14][15] Ensure pipettes are calibrated and use proper pipetting techniques.[16][17] | Use a master mix for your reactions to minimize pipetting variations between samples.[16] Perform technical replicates to assess system variation.[18] |
| Inconsistent RNA Quality | Batch-to-batch variation in RNA quality will lead to inconsistent results.[11] | Standardize your RNA isolation protocol and assess the quality and quantity of each sample before use.[4][11] |
| Low Template Amount | Very low amounts of starting RNA can lead to stochastic effects and high variability.[14] | If possible, increase the amount of starting RNA. If the target is rare, consider using a pre-amplification step. |
| Suboptimal RT Efficiency | Differences in reverse transcription efficiency between samples will lead to variability.[5] | Use a consistent amount of high-quality RNA for all samples. Ensure thorough mixing of reaction components. |
Issue 3: Unexpected or Non-Specific Amplification Products
The presence of unexpected bands on a gel or multiple peaks in a melt curve analysis indicates non-specific amplification.
| Possible Cause | Recommendation | Experimental Protocol/Check |
| Genomic DNA (gDNA) Contamination | gDNA contamination can lead to false-positive results.[11][13] | Treat RNA samples with DNase I prior to reverse transcription.[1][8] Design primers that span an exon-exon junction.[1][12] |
| Primer-Dimers | Primers can anneal to each other, creating a small amplification product.[1] | Design primers with minimal self-complementarity, especially at the 3' ends.[1] Optimize the primer concentration and annealing temperature in the subsequent PCR step. |
| Non-Specific Primer Annealing | Primers may bind to unintended sequences in the cDNA. | Increase the annealing temperature during PCR to improve specificity. Use a "hot-start" polymerase to minimize non-specific amplification during reaction setup.[1] |
Frequently Asked Questions (FAQs)
Q1: How much RNA should I use in my reverse transcription reaction?
The optimal amount of RNA can vary depending on the abundance of your target transcript and the specific reverse transcriptase kit you are using. Generally, a range of 10 ng to 5 µg of total RNA is used. However, it's important to note that using too much RNA can inhibit the reaction.[5] It is recommended to perform a dilution series of your RNA to determine the optimal input amount for your specific target.
Q2: What type of primer should I use for my experiment?
The choice of primer depends on your specific application:
-
Oligo(dT) primers are used to specifically reverse transcribe mRNA with poly(A) tails. They are ideal for generating full-length cDNA but can have a 3' bias.[7][13]
-
Random hexamers anneal to multiple points along an RNA molecule, leading to a more representative cDNA population, including non-polyadenylated RNAs and fragmented RNA.[7][11] However, this can result in an overestimation of mRNA copy number.[7]
-
Gene-specific primers (GSPs) offer the highest specificity and are often used in one-step RT-qPCR.[7][11]
A mixture of oligo(dT) and random primers can also be used to combine the benefits of both.[7]
Q3: At what temperature should I perform the reverse transcription reaction?
The optimal temperature depends on the reverse transcriptase being used. Most M-MLV reverse transcriptases have an optimal temperature around 37-42°C. However, some thermostable enzymes can be used at higher temperatures (e.g., up to 50°C or higher), which can help to resolve RNA secondary structures.[1][10][11] Always refer to the manufacturer's protocol for the specific enzyme you are using.
Q4: How can I remove contaminating genomic DNA from my RNA sample?
Treating your RNA sample with DNase I is the most common method to remove gDNA.[1][8] It is crucial to ensure the DNase I is subsequently inactivated or removed before the reverse transcription step, as it can degrade the primers. Some modern kits include a heat-labile DNase that simplifies this process.[7] Another effective strategy is to design PCR primers that span an intron, so that any product amplified from gDNA will be a different size or will not amplify at all.[12]
Q5: What are common inhibitors of reverse transcriptase and how can I avoid them?
Common inhibitors include salts (e.g., guanidinium thiocyanate), organic solvents (e.g., phenol, ethanol), detergents (e.g., SDS), and chelating agents (e.g., EDTA) that can be carried over from the RNA isolation procedure.[1][2] To avoid them, ensure your RNA purification protocol is robust and includes thorough wash steps. If you suspect inhibitors are present, you can re-precipitate your RNA with ethanol.[1]
Experimental Protocols & Visualizations
Protocol: Standard Reverse Transcription Reaction
This is a general protocol and should be optimized for your specific enzyme, primers, and RNA.
-
RNA Denaturation and Primer Annealing:
-
In a nuclease-free tube, combine:
-
Total RNA (10 ng - 5 µg)
-
Primer(s) (e.g., 50 µM oligo(dT) or 100 µM random hexamers)
-
dNTPs (10 mM)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Incubate at 65°C for 5 minutes.
-
Place on ice for at least 1 minute.
-
-
Reverse Transcription:
-
Prepare a master mix containing:
-
5X RT Buffer
-
0.1 M DTT
-
RNase Inhibitor
-
Reverse Transcriptase
-
-
Add 10 µL of the master mix to the denatured RNA/primer mix.
-
Incubate at the recommended temperature for your enzyme (e.g., 42°C) for 50-60 minutes.
-
-
Enzyme Inactivation:
-
Heat the reaction at 70°C for 15 minutes to inactivate the reverse transcriptase.
-
-
Storage:
-
The resulting cDNA can be stored at -20°C.
-
Diagram: Troubleshooting Workflow for Low cDNA Yield
Caption: Troubleshooting workflow for low cDNA yield in reverse transcriptase assays.
Diagram: Decision Tree for Primer Selection
Caption: Decision tree for selecting the appropriate primer for reverse transcription.
References
- 1. Reverse Transcription and RACE Support - Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. pcrbio.com [pcrbio.com]
- 3. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Getting the Best Results from Your Reverse Transcription Quantitative PCR Assay [promega.com]
- 5. Your reverse transcription may not be optimal | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - BE [thermofisher.com]
- 7. thermofisher.com [thermofisher.com]
- 8. go.zageno.com [go.zageno.com]
- 9. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Enhancing the reverse transcriptase function in Taq polymerase via AI-driven multiparametric rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. RT-PCR | Reverse transcription PCR [qiagen.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. reddit.com [reddit.com]
- 15. dispendix.com [dispendix.com]
- 16. youtube.com [youtube.com]
- 17. gb.gilson.com [gb.gilson.com]
- 18. qPCR における精度 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Addressing Compound Precipitation in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to compound precipitation in cell-based assays.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during experiments.
Issue: I observe a cloudy precipitate in the cell culture medium immediately after adding my compound.
This is a common issue indicating that the compound has exceeded its solubility limit in the assay medium.
Possible Causes and Solutions:
-
High Final Compound Concentration: The compound concentration may be too high for the aqueous environment of the cell culture medium.
-
Solution: Perform a dose-response experiment to determine the lowest effective concentration. If high concentrations are necessary, consider reformulation strategies.
-
-
High Final DMSO Concentration: While used to dissolve compounds, high concentrations of Dimethyl Sulfoxide (DMSO) can be toxic to cells and can also cause compounds to precipitate when diluted into an aqueous buffer.[1]
-
Rapid Addition to Media: Adding the DMSO stock solution too quickly to the aqueous media can cause localized high concentrations, leading to precipitation.
-
Solution: Add the compound stock solution drop-wise while gently swirling the media to ensure rapid and uniform mixing.[3]
-
-
Media Composition: Components in the cell culture media, such as proteins and salts in serum, can interact with the compound and reduce its solubility.[4]
-
Solution: Test the compound's solubility in a simpler buffer (e.g., PBS) and then in the complete medium to assess the impact of media components. If serum is a major factor, consider reducing the serum concentration during the compound treatment period if the cell line can tolerate it.
-
Issue: My cell-based assay is giving variable and non-reproducible results.
Compound precipitation, even if not visible to the naked eye, can lead to inconsistent compound concentrations and interfere with assay readouts.
Possible Causes and Solutions:
-
Micro-precipitation: Small, invisible precipitates can form, effectively lowering the concentration of the soluble, active compound.
-
Solution: Before adding to cells, prepare the final compound dilution in media and centrifuge it at high speed (e.g., >10,000 x g) for 15-30 minutes. Use the supernatant for your assay and compare the results with the un-centrifuged preparation. A significant difference in activity suggests micro-precipitation.
-
-
Interaction with Assay Reagents: The compound may precipitate upon the addition of assay reagents.
-
Solution: Test the compatibility of your compound with all assay reagents in a cell-free system.
-
-
Time-Dependent Precipitation: The compound may be initially soluble but precipitates over the course of a long incubation period.
-
Solution: Assess compound solubility at different time points (e.g., 0, 2, 8, 24 hours) under assay conditions using methods like nephelometry or by visualizing the wells under a microscope.
-
Frequently Asked Questions (FAQs)
Compound Solubility and Formulation
-
Q1: What is the difference between kinetic and thermodynamic solubility?
-
A1: Kinetic solubility is the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous solution. It is a rapid measurement often used in early drug discovery.[5] Thermodynamic solubility is the true equilibrium solubility of a compound in a specific solvent system and is determined by dissolving the solid compound in the aqueous buffer until saturation is reached.[5] Kinetic solubility values are often higher than thermodynamic solubility because a supersaturated solution can be transiently formed.[6]
-
-
Q2: What is a good starting point for the maximum DMSO concentration in my assay?
-
Q3: How can I improve the solubility of my compound in the assay medium?
-
A3: Several strategies can be employed:
-
Co-solvents: In addition to DMSO, other co-solvents can be explored, though their compatibility with the cell line must be verified.
-
pH adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[6]
-
Formulation with excipients: Using excipients like cyclodextrins can help solubilize hydrophobic compounds.[8]
-
Solid dispersions: Creating a solid dispersion of the drug with a polymer carrier can enhance solubility.
-
-
Detection of Precipitation
-
Q4: How can I visually inspect for compound precipitation?
-
A4: You can look for a cloudy or hazy appearance in the culture medium after adding the compound. For precipitates that are not readily visible, you can inspect the wells of the microplate under an inverted microscope. Look for crystalline structures or amorphous aggregates that are distinct from the cells.
-
-
Q5: What are more sensitive methods to detect precipitation?
-
A5:
-
Nephelometry: This technique measures the amount of light scattered by suspended particles in a solution and is a high-throughput method to determine kinetic solubility.[9]
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of aggregates and can be used to determine the size distribution of particles in a solution.[10]
-
-
Impact on Experimental Results
-
Q6: How can compound precipitation lead to false positives or false negatives in my assay?
-
A6:
-
False Negatives: If a compound precipitates, its effective concentration in solution is lower than the nominal concentration, which can lead to an underestimation of its potency (higher IC50 value).[4]
-
False Positives: In some cases, compound aggregates can non-specifically interact with proteins or cellular components, leading to an apparent biological effect that is not due to the specific action of the soluble compound.[4] For example, aggregates can sequester enzymes and inhibit their activity.[4]
-
-
-
Q7: Can compound precipitation be mistaken for cellular toxicity?
-
A7: Yes, precipitates can sometimes appear as dark, punctate structures on or around cells when viewed under a microscope, which can be mistaken for signs of cytotoxicity like cellular debris or pyknotic nuclei. It is important to have a "compound in media only" (no cells) control well to observe for precipitation.
-
Data Presentation
Table 1: Maximum Tolerated DMSO Concentration for Various Cell Lines
| Cell Line | Cell Type | Maximum Tolerated DMSO (%) | Notes |
| HeLa | Human Cervical Cancer | ~1% | Cytotoxic effects observed at concentrations above 2%.[8] |
| MCF-7 | Human Breast Cancer | < 1% | Sensitive to DMSO at concentrations below 1% in some studies.[2] |
| Jurkat | Human T-cell Leukemia | ≥ 2% | Cytotoxicity observed at concentrations of 2% and higher.[11] |
| Molt-4 | Human T-cell Leukemia | ≥ 2% | Cytotoxicity observed at concentrations of 2% and higher.[11] |
| U937 | Human Monocytic Leukemia | ≥ 2% | Cytotoxicity observed at concentrations of 2% and higher.[11] |
| THP-1 | Human Monocytic Leukemia | ≥ 2% | Cytotoxicity observed at concentrations of 2% and higher.[11] |
| General Guideline | Various | 0.1% - 0.5% | 0.1% is widely considered safe, with 0.5% being a common upper limit for many cell lines.[3][7] |
Table 2: Aqueous Solubility of Selected Kinase Inhibitors
| Kinase Inhibitor | Target(s) | Aqueous Solubility | Formulation Notes |
| Gefitinib | EGFR | pH-dependent; very low at neutral pH | Solubility increases significantly at lower pH. Can be formulated with cyclodextrins or as a solid dispersion to improve solubility. |
| Erlotinib | EGFR | Poorly soluble in water | Structure and fluorescence properties are environment-dependent.[3] |
| Lapatinib | EGFR, HER2 | Practically insoluble in water |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear bottom microplates
-
Microplate nephelometer
Procedure:
-
Prepare a serial dilution of the compound in 100% DMSO in a separate plate.
-
Add a small volume (e.g., 2 µL) of each DMSO concentration to the wells of the assay plate.
-
Rapidly add a larger volume (e.g., 198 µL) of the aqueous assay buffer to each well to achieve the final desired compound concentrations and a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer.[9]
-
The concentration at which the light scattering signal significantly increases above the background is considered the kinetic solubility limit.
Protocol 2: Detection of Compound Aggregation by Dynamic Light Scattering (DLS)
This protocol is for assessing the presence and size of compound aggregates in solution.
Materials:
-
Test compound dilutions in the final assay buffer
-
Low-volume DLS cuvettes
-
Dynamic Light Scattering instrument
Procedure:
-
Prepare serial dilutions of the compound directly in the final assay buffer (pre-filtered through a 0.2 µm filter).
-
Include a vehicle control (buffer with the same final DMSO concentration).
-
Transfer approximately 100 µL of each sample into a clean, low-volume cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate (e.g., to 25°C or 37°C).
-
Perform DLS measurements to determine the particle size distribution.
-
An increase in particle size or the appearance of a second, larger population of particles compared to the vehicle control indicates compound aggregation.
Protocol 3: Visualization of Compound Precipitates using Brightfield Microscopy
This protocol describes how to visually inspect for compound precipitation in a multi-well plate.
Materials:
-
Cells cultured in a 96-well, clear-bottom, tissue culture-treated plate
-
Compound dilutions in cell culture medium
-
Inverted microscope with brightfield imaging capabilities
Procedure:
-
Prepare a "no-cell" control plate with the same compound dilutions in the cell culture medium to differentiate between compound precipitate and cellular debris.
-
Add the compound dilutions to your cell plate and the no-cell control plate.
-
Place the plates in a cell culture incubator for the desired treatment duration.
-
At selected time points, remove the plates from the incubator and examine them under an inverted microscope.
-
Using a low to medium magnification (e.g., 10x or 20x), focus on the bottom of the wells.
-
Acquire images of the cells and the corresponding wells in the no-cell plate. Precipitates will appear as distinct, often crystalline or amorphous, structures that are absent in the vehicle control wells.
Mandatory Visualization
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. cqscopelab.com [cqscopelab.com]
- 6. researchgate.net [researchgate.net]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Analysis of the Potency of HIV-1 Inhibitor-61 and Efavirenz
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of a novel HIV-1 inhibitor, designated as inhibitor-61, and the established non-nucleoside reverse transcriptase inhibitor (NNRTI), efavirenz. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action
Both HIV-1 inhibitor-61 and efavirenz target the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[1] Efavirenz is a well-characterized NNRTI that binds to an allosteric site on the RT, inducing a conformational change that inhibits its DNA polymerase activity.[2][3][4][5][6] This non-competitive inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[2][5]
This compound is also a potent inhibitor of HIV-1 reverse transcriptase.[1] While detailed mechanistic studies are emerging, its primary mode of action is understood to be the inhibition of this key viral enzyme.
Quantitative Comparison of Potency
The following table summarizes the available quantitative data on the potency of this compound and efavirenz.
| Inhibitor | Assay Type | Cell Line/System | Potency Metric | Value | Reference |
| This compound | Antiviral Activity | NL4-3 wt MT-4 cells | EC50 | 0.07 nM | [1] |
| This compound | Antiviral Activity | Wild-type virus | EC50 | 1.2 nM | [7] |
| This compound | Enzyme Inhibition | Wild-type virus | Ki | 0.026 nM | [7] |
| Efavirenz | Antiviral Activity | Various cell types | EC90-95 | 1.7 to 25 nM | [3] |
| Efavirenz | Enzyme Inhibition | Wild-type HIV-1 RT | Ki | 2.93 nM | [8] |
| Efavirenz | Antiviral Activity | Wild-type HIV | IC50 | 0.51 ng/mL | [1][7][9] |
| Efavirenz | Antiviral Activity | Cell Culture | IC95 | 1.5 nM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Antiviral Activity Assay (MT-4 Cells)
The antiviral activity of HIV-1 inhibitors is commonly assessed using cell-based assays. A typical protocol involving MT-4 cells is as follows:
-
Cell Culture: MT-4 cells, a human T-cell line, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The inhibitor (e.g., this compound or efavirenz) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared to achieve a range of desired concentrations.
-
Infection: MT-4 cells are infected with a known amount of HIV-1 (e.g., NL4-3 strain).
-
Treatment: Immediately after infection, the diluted inhibitor is added to the cell cultures. Control wells with no inhibitor and wells with a known standard (like efavirenz) are included.
-
Incubation: The treated and infected cells are incubated for a period of 4-5 days to allow for viral replication.
-
Viability/Replication Measurement: The extent of viral replication is determined by measuring cell viability, typically using an MTT or similar colorimetric assay. In this assay, a reduction in cell death corresponds to the inhibition of viral replication.
-
Data Analysis: The concentration of the inhibitor that protects 50% of the cells from virus-induced death is calculated and reported as the EC50 (50% effective concentration).
Reverse Transcriptase (RT) Inhibition Assay
The direct inhibitory effect on the HIV-1 RT enzyme is measured using a cell-free enzymatic assay. A general protocol is outlined below:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is purified. A template-primer, such as poly(rA)-oligo(dT), and radiolabeled or fluorescently labeled deoxynucleotide triphosphates (dNTPs) are prepared.
-
Inhibitor Preparation: The test compound is serially diluted to various concentrations.
-
Reaction Mixture: The reaction is initiated by mixing the RT enzyme, the template-primer, labeled dNTPs, and the inhibitor in a reaction buffer.
-
Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.
-
Quantification: The amount of newly synthesized DNA is quantified. For radiolabeled dNTPs, this involves measuring the incorporation of radioactivity into the DNA product. For fluorescently labeled dNTPs, fluorescence intensity is measured.
-
Data Analysis: The concentration of the inhibitor that reduces the RT activity by 50% is determined and reported as the IC50 (50% inhibitory concentration). The inhibition constant (Ki) can be derived from this data through further kinetic analysis.
Visualizations
The following diagrams illustrate the HIV-1 replication cycle and a generalized workflow for inhibitor screening.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel inhibitor binding site discovery on HIV-1 capsid N-terminal domain by NMR and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro anti-HIV-1 activity of salicylidene acylhydrazide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating Resistance: A Comparative Analysis of Doravirine's Potency Against NNRTI-Resistant HIV-1 Strains
For researchers, scientists, and drug development professionals, understanding the cross-resistance profiles of novel antiretroviral agents is paramount in the ongoing battle against HIV-1. This guide provides a comparative analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine, evaluating its efficacy against viral strains harboring common NNRTI resistance-associated mutations. We present supporting experimental data and detailed methodologies to offer a comprehensive overview of Doravirine's resistance profile in comparison to other NNRTIs.
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART).[1][2] They function by allosterically binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[3][4] However, the clinical utility of NNRTIs can be compromised by the emergence of drug-resistant mutations in the RT enzyme.[3][4] Doravirine is a newer generation NNRTI with a distinct resistance profile compared to older agents.[5][6][7]
Comparative Antiviral Activity of NNRTIs Against Resistant HIV-1 Mutants
The following table summarizes the in vitro phenotypic susceptibility of various HIV-1 strains with NNRTI resistance-associated mutations to Doravirine and other NNRTIs. The data is presented as fold change (FC) in the 50% effective concentration (EC50) compared to the wild-type virus. An FC value greater than 1 indicates reduced susceptibility.
| HIV-1 RT Mutation(s) | Doravirine (FC) | Efavirenz (FC) | Rilpivirine (FC) | Etravirine (FC) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 |
| K103N | 1.4 | >20 | <2 | <2 |
| Y181C | 1.8 | >2 | >2.5 | >2.5 |
| K103N + Y181C | 4.9 | >100 | >50 | >10 |
| V106A | >10 | - | - | - |
| Y188L | >10 | >50 | - | - |
| M230L | 7.6 | - | - | - |
| G190A | <3 | - | - | - |
| E138K | <3 | - | >2.5 | >2 |
| Multiple Mutations* | >10 | >100 | >50 | >10 |
*Presence of three or more NNRTI resistance-associated mutations.[7] Data synthesized from multiple sources.[5][6][7][8]
Experimental Protocols
The data presented in this guide is derived from in vitro phenotypic susceptibility assays. A generalized protocol for such an assay is described below.
Phenotypic Susceptibility Assay Protocol
-
Virus Preparation:
-
Site-directed mutagenesis is used to introduce specific NNRTI resistance mutations into an HIV-1 molecular clone (e.g., NL4-3).[6]
-
Alternatively, recombinant viruses can be generated containing the reverse transcriptase gene from clinical isolates with known resistance mutations.[6]
-
Viral stocks are produced by transfecting the molecular clones into a suitable cell line (e.g., HEK293T) and harvesting the supernatant containing infectious virus particles.
-
The viral titer is quantified, typically by measuring the p24 antigen concentration.
-
-
Cell Culture and Drug Susceptibility Testing:
-
A susceptible target cell line (e.g., TZM-bl) is seeded in 96-well plates.
-
Serial dilutions of the NNRTIs (Doravirine, Efavirenz, Rilpivirine, Etravirine) are prepared and added to the cells.
-
A standardized amount of the prepared virus is added to each well.
-
The plates are incubated for a period that allows for viral replication (e.g., 48 hours).
-
-
Quantification of Viral Replication:
-
The extent of viral replication is determined by measuring a reporter gene product (e.g., luciferase activity in TZM-bl cells) or by quantifying viral p24 antigen in the culture supernatant.
-
-
Data Analysis:
-
The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated for each NNRTI against each viral mutant and the wild-type virus.
-
The fold change (FC) in EC50 is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
-
Visualizing HIV-1 Replication and NNRTI Inhibition
The following diagrams illustrate the HIV-1 life cycle, the mechanism of action of NNRTIs, and the experimental workflow for assessing cross-resistance.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cross-resistance to doravirine in a panel of HIV-1 clones harbouring multiple NNRTI resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
Synergistic Antiviral Effects of Doravirine in Combination with Other Antiretroviral Agents
This guide provides an objective comparison of the synergistic effects of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine when used in combination with other classes of antiretroviral drugs, specifically the nucleoside reverse transcriptase inhibitor (NRTI) Tenofovir Disoproxil Fumarate (TDF) and the integrase strand transfer inhibitor (INSTI) Raltegravir. The analysis is supported by quantitative in vitro experimental data to evaluate the potential for enhanced viral suppression through multi-target combination therapy.
Mechanism of Action: A Multi-Pronged Attack on HIV-1 Replication
Successful antiretroviral therapy often relies on combining drugs that inhibit different stages of the HIV-1 lifecycle. This synergistic approach can lead to more potent viral suppression, a higher barrier to the development of drug resistance, and potentially lower required dosages, thereby reducing toxicity. The combination of Doravirine, Tenofovir, and Raltegravir targets two critical enzymes in the viral replication process: Reverse Transcriptase and Integrase.
Doravirine (NNRTI): This agent binds to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that disrupts the catalytic site and inhibits the conversion of viral RNA into DNA.
Tenofovir (NRTI): As a nucleoside analog, Tenofovir is incorporated into the growing viral DNA chain during reverse transcription. Lacking a crucial 3'-hydroxyl group, it acts as a chain terminator, halting DNA synthesis.
Raltegravir (INSTI): Raltegravir targets the HIV-1 integrase enzyme, which is responsible for inserting the newly synthesized viral DNA into the host cell's genome. By blocking this "strand transfer" step, Raltegravir prevents the establishment of a persistent infection within the cell.
The diagram below illustrates the points of inhibition for each of these drug classes within the HIV-1 replication cycle.
Quantitative Analysis of Synergistic Effects
The interaction between antiretroviral agents can be quantified using the Combination Index (CI), calculated from data obtained through in vitro checkerboard assays. The CI value provides a measure of the nature of the drug interaction.
-
CI < 0.9: Synergy (the combined effect is greater than the sum of individual effects)
-
CI 0.9 - 1.1: Additivity (the combined effect is equal to the sum of individual effects)
-
CI > 1.1: Antagonism (the combined effect is less than the sum of individual effects)
The following tables summarize the results from a study by Kwepe et al. (2022), which evaluated the synergistic activity of Doravirine in two- and three-drug combinations against wild-type HIV-1 in TZM-bl cells.
Table 1: Two-Drug Combination Synergy with Doravirine
| Drug Combination | EC50 (nM) Individual | EC50 (nM) Combination | Combination Index (CI) | Interaction |
| Doravirine (DOR) | 13.5 ± 1.5 | - | - | - |
| Tenofovir (TFV) | 110 ± 11.2 | - | - | - |
| Raltegravir (RAL) | 3.9 ± 0.5 | - | - | - |
| DOR + TFV | - | DOR: 3.4TFV: 27.5 | 0.50 | Synergy |
| DOR + RAL | - | DOR: 3.4RAL: 1.0 | 0.51 | Synergy |
Table 2: Three-Drug Combination Synergy with Doravirine
| Drug Combination | EC50 (nM) Individual | EC50 (nM) Combination | Combination Index (CI) | Interaction |
| Doravirine (DOR) | 13.5 ± 1.5 | - | - | - |
| Tenofovir (TFV) | 110 ± 11.2 | - | - | - |
| Raltegravir (RAL) | 3.9 ± 0.5 | - | - | - |
| DOR + TFV + RAL | - | DOR: 1.7TFV: 13.8RAL: 0.5 | 0.38 | Synergy |
The data clearly indicates that both two- and three-drug combinations including Doravirine exhibit significant synergistic activity. The three-drug combination of Doravirine, Tenofovir, and Raltegravir demonstrated the strongest synergy with a CI value of 0.38. This suggests that combining these agents allows for achieving a 50% effective concentration (EC50) at substantially lower individual drug concentrations.
Experimental Protocols
The quantitative data presented above was generated using a standardized in vitro cell-based assay. The core methodology involves the checkerboard titration technique.
Objective: To determine the in vitro efficacy of drug combinations against HIV-1 replication and to quantify the nature of the interaction (synergy, additivity, or antagonism).
Materials:
-
Cell Line: TZM-bl cells (a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter).
-
Virus: HIV-1 laboratory-adapted strains (e.g., HIV-1NL4.3).
-
Compounds: Doravirine, Tenofovir Disoproxil Fumarate, Raltegravir.
-
Reagents: Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics, DEAE-Dextran, luciferase assay reagent.
-
Equipment: 96-well microplates, CO2 incubator, luminometer.
Methodology: Checkerboard Assay
The workflow for a typical checkerboard assay to assess drug synergy is outlined below.
Detailed Steps:
-
Drug Preparation: Prepare stock solutions of each antiretroviral drug. Create a series of two-fold serial dilutions for each drug.
-
Plate Configuration: In a 96-well plate, add 50 µL of Drug A dilutions vertically down the columns and 50 µL of Drug B dilutions horizontally across the rows. This creates a matrix of unique concentration combinations. Wells with only one drug and no drug serve as controls.
-
Cell and Virus Addition: Add a suspension of TZM-bl cells (e.g., 10,000 cells/well) containing a pre-titrated amount of HIV-1 and DEAE-Dextran (to enhance infectivity) to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere to allow for viral replication.
-
Lysis and Luminescence Reading: After incubation, remove the culture medium, lyse the cells, and add a luciferase substrate. Measure the luminescence using a plate luminometer. The light output is directly proportional to the level of HIV-1 LTR-driven gene expression (i.e., viral replication).
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus control wells (no drug).
-
Determine the EC50 for each drug individually and in combination.
-
Calculate the Combination Index (CI) using a standardized method, such as the Chou-Talalay median-effect principle, with specialized software (e.g., CompuSyn).
-
Conclusion
The in vitro data strongly supports the synergistic interaction of Doravirine with both Tenofovir and Raltegravir. The three-drug combination demonstrates the most potent synergy, providing a compelling rationale for its clinical use. This multi-targeted approach, which inhibits both reverse transcription and integrase activity, offers a robust strategy for suppressing HIV-1 replication, potentially leading to improved virologic outcomes and a higher barrier to the emergence of drug resistance. These findings underscore the value of combining antiretrovirals with distinct mechanisms of action to maximize therapeutic benefit.
A Head-to-Head Comparison of New Generation Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 treatment has been significantly shaped by the advent of new generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). These agents offer improved efficacy, safety, and resistance profiles over their predecessors. This guide provides an objective, data-driven comparison of three key new generation NNRTIs: doravirine, rilpivirine, and etravirine, to inform research and clinical development.
Efficacy in Treatment-Naïve Patients
Clinical trials have demonstrated the non-inferiority of doravirine and rilpivirine to efavirenz-based regimens in treatment-naïve adults. Etravirine, however, is primarily approved for treatment-experienced patients and not typically used as a first-line therapy.
| Clinical Trial | Drug Regimen | N | Primary Endpoint: HIV-1 RNA <50 copies/mL at Week 48 | Key Findings |
| DRIVE-AHEAD | Doravirine/Lamivudine/TDF | 364 | 84.3% | Doravirine was non-inferior to efavirenz/emtricitabine/TDF and demonstrated a superior lipid profile.[1] |
| Efavirenz/Emtricitabine/TDF | 364 | 80.8% | ||
| DRIVE-FORWARD | Doravirine + 2 NRTIs | 383 | 83.8% | Doravirine was non-inferior to darunavir/ritonavir + 2 NRTIs.[1][2] |
| Darunavir/ritonavir + 2 NRTIs | 383 | 79.9% | ||
| ECHO/THRIVE (Pooled Analysis) | Rilpivirine + 2 NRTIs | 686 | 83% | Rilpivirine was non-inferior to efavirenz + 2 NRTIs.[1] However, rilpivirine showed a higher rate of virologic failure in patients with baseline HIV-1 RNA >100,000 copies/mL.[1][3] |
| Efavirenz + 2 NRTIs | 687 | 80% |
Safety and Tolerability Profile
A key differentiator among the new generation NNRTIs is their safety and tolerability profile, particularly concerning central nervous system (CNS) side effects and metabolic changes.
| Adverse Event | Doravirine | Rilpivirine | Etravirine |
| CNS Side Effects (e.g., dizziness, abnormal dreams, insomnia) | Lower incidence compared to efavirenz.[3] | Fewer CNS side effects compared to efavirenz. | Generally well-tolerated with a low incidence of CNS events.[4] |
| Rash | Reported, but generally mild to moderate. | Common, but usually mild to moderate. | A common side effect, occurring in about 17% of patients in some studies.[5] |
| Lipid Profile | Favorable lipid profile with decreases in LDL-C and non-HDL-C compared to efavirenz and boosted darunavir.[1] | Neutral effect on lipids. | Can be associated with increases in total cholesterol, LDL-C, and HDL-C. |
| Weight Gain | Some studies suggest slightly more weight gain than efavirenz but not significantly different from boosted darunavir regimens.[1] | Less associated with weight gain compared to some integrase inhibitors. | Not strongly associated with significant weight gain. |
| Food Requirement | Can be taken with or without food.[1] | Must be taken with a meal to ensure adequate absorption.[3] | Should be taken with a meal. |
Resistance Profile
The genetic barrier to resistance is a critical consideration for antiretroviral agents. New generation NNRTIs were designed to be active against HIV-1 strains with common NNRTI resistance mutations.
| Resistance Characteristic | Doravirine | Rilpivirine | Etravirine |
| Activity against K103N mutation | Maintains activity.[6] | Susceptibility is reduced. | Maintains activity. |
| Activity against Y181C mutation | Maintains activity.[5] | Susceptibility is significantly reduced. | Maintains activity. |
| Commonly selected resistance mutations | V106A/M, Y188L, F227C/L, M230L.[5] | E138K is a key resistance mutation.[7][8] | V90I, A98G, L100I, K101E/P, V106I, V179D/F/I, Y181C/I/V, G190A/S. |
| Cross-resistance | Limited cross-resistance with efavirenz and rilpivirine.[5] Viruses resistant to doravirine may show limited cross-resistance to other NNRTIs.[5] | Significant cross-resistance with first-generation NNRTIs. | Active against many strains resistant to first-generation NNRTIs. |
| Susceptibility in Clinical Isolates | A higher percentage of clinical isolates remain susceptible to doravirine compared to etravirine and rilpivirine.[6][9] |
Drug-Drug Interactions
The potential for drug-drug interactions varies among the new generation NNRTIs due to their different effects on cytochrome P450 (CYP) enzymes.
| Interaction Profile | Doravirine | Rilpivirine | Etravirine |
| CYP3A4 Interaction | Substrate of CYP3A4. Strong CYP3A4 inducers are contraindicated. | Substrate of CYP3A4. Strong CYP3A4 inducers are contraindicated. | Substrate and inducer of CYP3A4. Also an inhibitor of CYP2C9 and CYP2C19. |
| Acid-Reducing Agents | No clinically significant interaction. | Co-administration with proton pump inhibitors is contraindicated as they significantly reduce rilpivirine absorption.[10] H2-receptor antagonists and antacids should be used with caution and staggered dosing.[10] | No clinically significant interaction. |
| Other Notable Interactions | Fewer drug-drug interactions compared to etravirine and rilpivirine.[10] | Has a more complex drug interaction profile due to its role as both an inducer and inhibitor of CYP enzymes.[4] |
Experimental Protocols
The efficacy and safety of these new generation NNRTIs were primarily established through randomized, double-blind, active-controlled, non-inferiority Phase 3 clinical trials.
General Experimental Workflow for Phase 3 Efficacy and Safety Trials:
Caption: Generalized workflow for Phase 3 clinical trials of new NNRTIs.
Key Methodological Considerations:
-
Primary Efficacy Endpoint: The proportion of subjects with plasma HIV-1 RNA levels below a certain threshold (typically <50 copies/mL) at a specific time point (e.g., 48 or 96 weeks), as determined by FDA-approved assays.
-
Non-Inferiority Margin: A pre-specified margin (e.g., 10-12%) to determine if the new agent is not unacceptably less effective than the active comparator.
-
Resistance Analysis: Genotypic and/or phenotypic resistance testing is performed on samples from subjects who experience virologic failure to identify the emergence of drug resistance mutations.
-
Safety Assessments: Monitoring of adverse events, laboratory abnormalities (including lipid and glucose metabolism), and vital signs throughout the study.
Mechanism of Action: NNRTI Signaling Pathway
NNRTIs inhibit HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. They are non-competitive inhibitors that bind to an allosteric site on the enzyme, known as the NNRTI-binding pocket.
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | Comparison of the Efficacy and Safety of a Doravirine-Based, Three-Drug Regimen in Treatment-Naïve HIV-1 Positive Adults: A Bayesian Network Meta-Analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of HIV-1 Resistance-Associated Mutations on Susceptibility to Doravirine: Analysis of Real-World Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of HIV-1 Resistance-Associated Mutations on Susceptibility to Doravirine: Analysis of Real-World Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Core Concepts - Drug Interactions with Antiretroviral Medications - Antiretroviral Therapy - National HIV Curriculum [hiv.uw.edu]
Validating the Antiviral Efficacy of HIV-1 Capsid Inhibitors in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 therapeutics is continually evolving, with novel mechanisms of action offering new hope for treatment and prevention. Among the promising new classes of antiretrovirals are the HIV-1 capsid (CA) inhibitors, which target the viral capsid core, a critical component in multiple stages of the viral lifecycle. This guide provides a comprehensive comparison of the antiviral activity of a representative capsid inhibitor, GSK878, with other established classes of HIV-1 inhibitors, supported by experimental data and detailed protocols for validation in primary cells.
Comparative Antiviral Activity
The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at low concentrations (EC50) while exhibiting low cellular toxicity (CC50). The therapeutic index (TI), the ratio of CC50 to EC50, is a key indicator of a drug's potential for clinical use. The following table summarizes the in vitro antiviral activity of the HIV-1 capsid inhibitor GSK878 against wild-type HIV-1 in MT-2 cells and compares it with representative drugs from other classes.
| Drug Class | Representative Drug | Mechanism of Action | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) |
| Capsid Inhibitor | GSK878 | Binds to the mature CA hexamer, disrupting nuclear entry and core stability.[1] | 0.039 ± 0.014[1] | >20[1] | >512,820[1] |
| Integrase Strand Transfer Inhibitor (INSTI) | Raltegravir (RAL) | Inhibits the integration of viral DNA into the host genome. | 2.77 ± 0.77[1] | - | - |
| Protease Inhibitor (PI) | Nelfinavir (NFV) | Prevents the cleavage of viral polyproteins, inhibiting the formation of mature virions.[2] | - | - | - |
| Entry Inhibitor (CCR5 Antagonist) | Maraviroc | Blocks the interaction between the HIV-1 gp120 and the CCR5 co-receptor, preventing viral entry.[3][4] | - | - | - |
| Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Efavirenz | Binds to and inhibits the activity of reverse transcriptase.[3] | - | - | - |
Experimental Protocols for Antiviral Activity Validation
Accurate and reproducible assessment of antiviral activity in primary cells is crucial for preclinical drug development. The following are detailed methodologies for key experiments.
TZM-bl Reporter Gene Assay
This assay is a widely used method for screening and quantifying the neutralization of HIV-1. It utilizes TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contains integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 LTR promoter.[5]
Objective: To determine the concentration at which an inhibitor reduces viral infection by 50% (EC50).
Materials:
-
TZM-bl cells
-
HEPES-buffered DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DEAE-Dextran
-
HIV-1 virus stock (e.g., NL4-3)
-
Test inhibitor (e.g., HIV-1 inhibitor-61) and control drugs
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and control drugs in growth medium.
-
Virus Preparation: Dilute the HIV-1 virus stock to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.
-
Infection: Add the diluted virus to the serially diluted compounds and incubate for 1 hour at 37°C.
-
Cell Treatment: Remove the overnight culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[5]
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the virus control (no compound) and determine the EC50 value using non-linear regression analysis.
Peripheral Blood Mononuclear Cell (PBMC) Assay
This assay assesses the antiviral activity of a compound in primary human immune cells, providing a more physiologically relevant model.
Objective: To evaluate the efficacy of an inhibitor in primary HIV-1 target cells.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 virus stock (e.g., Ba-L)
-
Test inhibitor and control drugs
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
PBMC Activation: Stimulate PBMCs with PHA for 2-3 days.
-
Cell Plating: Plate the activated PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test inhibitor and control drugs to the cells.
-
Infection: Infect the cells with a primary HIV-1 isolate at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubation and Monitoring: Incubate the cultures for 7-10 days, collecting supernatant samples every 2-3 days.
-
p24 Antigen Quantification: Measure the amount of p24 antigen in the collected supernatants using an ELISA kit.[6]
-
Data Analysis: Determine the EC50 value by plotting the p24 concentration against the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT or XTT)
This assay is performed to determine the concentration of the inhibitor that is toxic to the cells (CC50).
Objective: To assess the cytotoxicity of the test compound.
Procedure:
-
Cell Seeding: Seed primary cells (e.g., PBMCs) or a cell line (e.g., MT-2) in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test inhibitor to the cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.[6]
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent cytotoxicity relative to the untreated cell control and determine the CC50 value.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Antiviral Activity Validation
Caption: Workflow for validating antiviral activity in PBMCs.
HIV-1 Entry and Inhibition Pathway
References
- 1. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. mdpi.com [mdpi.com]
- 4. Current drugs for HIV-1: from challenges to potential in HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NNRTI Binding Kinetics to HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Binding Dynamics of Non-Nucleoside Reverse Transcriptase Inhibitors
This guide provides a comparative overview of the binding kinetics of several key Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) to the HIV-1 reverse transcriptase (RT) enzyme. Understanding the association and dissociation rates of these inhibitors is crucial for elucidating their mechanism of action, predicting their in vivo efficacy, and designing next-generation antiretroviral drugs with improved resistance profiles. This document summarizes available quantitative data, outlines detailed experimental protocols for kinetic analysis, and presents visual representations of the underlying molecular interactions.
Comparative Binding Kinetics of NNRTIs
The efficacy of an NNRTI is not solely determined by its binding affinity (K_d) but also by its kinetic parameters: the association rate constant (k_on) and the dissociation rate constant (k_off). A slow k_off, leading to a long drug-target residence time, can significantly contribute to the inhibitor's potency and durability. The following table summarizes the available binding kinetic parameters for several NNRTIs. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the values presented are compiled from various sources.
| NNRTI | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_d) (nM) | Residence Time (τ) (s) |
| Efavirenz | ~13.5[1][2] | ~9 x 10⁻⁵[1][2] | ~6,800[1][2] | ~11,111 |
| Rilpivirine | ~7 x 10⁴ | ~1.25 x 10⁻³ | 17.9[3] | ~800 |
| Nevirapine | ~1.2 x 10⁵[4] | ~0.36[4] | 19[5] | ~2.8 |
| Etravirine | Data not available | Data not available | Data not available | Data not available |
| Doravirine | Data not available | Data not available | Data not available | Data not available |
Note: The dissociation rate for Rilpivirine was calculated using the formula k_off = K_d * k_on. The residence time (τ) is calculated as 1/k_off. Data for Etravirine and Doravirine's specific on/off rates were not available in the public domain at the time of this review; their efficacy is often described in terms of IC50 or EC50 values, which are not direct measures of binding kinetics.
Mechanism of Action and Resistance
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site[6][7]. This binding induces a conformational change in the enzyme, which can restrict the mobility of the "thumb" and "primer grip" regions, ultimately distorting the polymerase active site and preventing the synthesis of viral DNA[5][8]. The flexibility of some second-generation NNRTIs, like etravirine, allows them to bind to the enzyme in multiple conformations, which may contribute to their activity against some NNRTI-resistant strains[9]. Resistance to NNRTIs often arises from mutations in the binding pocket that reduce the inhibitor's binding affinity.
Experimental Protocols for Binding Kinetic Analysis
The determination of NNRTI binding kinetics is commonly performed using techniques such as Surface Plasmon Resonance (SPR) and stopped-flow spectroscopy.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte (NNRTI) to a ligand (HIV-1 RT) immobilized on a sensor surface.
Detailed Methodology:
-
Immobilization of HIV-1 RT:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Recombinant HIV-1 RT is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface. The protein is covalently coupled to the sensor surface via amine groups.
-
Remaining active esters on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the immobilized RT to subtract non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
A series of NNRTI concentrations, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the sensor and reference surfaces at a constant flow rate.
-
The association of the NNRTI to the RT is monitored in real-time as an increase in the SPR signal (response units, RU).
-
After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the NNRTI-RT complex, observed as a decrease in the SPR signal.
-
The surface is regenerated between different NNRTI concentrations using a specific regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration) if the dissociation is slow.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are processed by subtracting the reference channel signal from the active channel signal.
-
The association (k_on) and dissociation (k_off) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. The equilibrium dissociation constant (K_d) is then calculated as k_off/k_on.
-
Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is a rapid mixing technique used to study fast reactions in solution. Changes in fluorescence or absorbance upon NNRTI binding to HIV-1 RT can be monitored to determine kinetic rates.
Detailed Methodology:
-
Sample Preparation:
-
Solutions of HIV-1 RT and the NNRTI are prepared in a suitable buffer. The intrinsic tryptophan fluorescence of the enzyme is often used as a probe.
-
One syringe of the stopped-flow instrument is filled with the HIV-1 RT solution, and the other with the NNRTI solution at various concentrations.
-
-
Kinetic Measurement:
-
The two solutions are rapidly mixed, and the change in fluorescence intensity is monitored over time using a photomultiplier tube. The excitation wavelength is typically set around 295 nm to selectively excite tryptophan residues, and the emission is monitored at around 340 nm.
-
The resulting kinetic traces represent the change in the local environment of the tryptophan residues upon NNRTI binding.
-
-
Data Analysis:
-
The kinetic traces are fitted to an appropriate exponential function to obtain the observed rate constant (k_obs) for each NNRTI concentration.
-
The association rate constant (k_on) and dissociation rate constant (k_off) are then determined by plotting k_obs versus the NNRTI concentration. For a simple one-step binding mechanism, this plot will be linear, where the slope represents k_on and the y-intercept represents k_off.
-
Visualizing the Molecular Interactions
To better understand the processes described, the following diagrams illustrate the key pathways and experimental workflows.
Caption: The lifecycle of HIV-1 within a host cell.
Caption: Mechanism of NNRTI inhibition of HIV-1 RT.
Caption: Experimental workflow for SPR analysis.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Relationships of Etravirine in HIV-1-Infected, Treatment-Experienced Children and Adolescents in PIANO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
